Product packaging for Homoharringtonine,(S)(Cat. No.:)

Homoharringtonine,(S)

Cat. No.: B1256679
M. Wt: 545.6 g/mol
InChI Key: DJIVDDPFKDEQIR-XSEHADPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Isolation from Cephalotaxus Species

The discovery of Homoharringtonine (B1673347) is rooted in the study of alkaloids from plants of the Cephalotaxus genus, commonly known as plum yews. These evergreen trees, native to Asia, particularly southern China and Japan, have been a source of various bioactive compounds. researchgate.netnih.govchemdad.com Initial investigations by Chinese scientists led to the isolation and identification of several alkaloids from these plants, including Homoharringtonine. chemdad.com

The process of isolating Homoharringtonine and related alkaloids from Cephalotaxus species such as C. harringtonia, C. fortunei, and C. hainanensis involves several steps. researchgate.nettandfonline.comscribd.com A common method begins with the extraction of plant material—typically the bark, leaves, and seeds—using a solvent like ethanol (B145695) or methanol. tandfonline.comscribd.comtandfonline.com This is followed by a partitioning process to separate the alkaloids from other plant components. tandfonline.com Further purification is then carried out using techniques like column chromatography to yield purified Homoharringtonine. scribd.com

While extraction from the natural plant source remains a significant method for obtaining Homoharringtonine, endophytic fungi isolated from Cephalotaxus species have also been identified as a potential alternative source. nih.gov For instance, the endophytic fungus Alternaria tenuissima CH1307, isolated from the bark of Cephalotaxus hainanensis, has been shown to produce Homoharringtonine. nih.gov

Table 1: Cephalotaxus Species as a Source of Homoharringtonine

Species Name Plant Parts Used for Extraction
Cephalotaxus harringtonia Bark, Leaves, Seeds tandfonline.comscribd.com
Cephalotaxus fortunei Bark, Leaves, Seeds tandfonline.com
Cephalotaxus hainanensis Bark, Leaves, Seeds researchgate.netpnas.org
Cephalotaxus koreana Stem, Twig, Leaf koreascience.kr
Cephalotaxus griffithii Leaves, Bark, Seeds researchgate.net
Cephalotaxus qinensis Leaves, Bark, Seeds researchgate.net

Overview of Therapeutic Potential in Preclinical Models

Preclinical studies have explored the therapeutic potential of Homoharringtonine in a variety of cancer models, demonstrating its efficacy in inhibiting cancer cell growth and inducing apoptosis (programmed cell death). researchgate.netnih.gov

The primary mechanism of action of Homoharringtonine is the inhibition of protein synthesis. nih.govdiscofinechem.com It achieves this by binding to the ribosome, the cellular machinery responsible for protein production, thereby blocking the elongation of the nascent peptide chain. discofinechem.comnih.gov This disruption of protein synthesis has a profound impact on cancer cells, which often have a high demand for protein production to sustain their rapid growth and proliferation.

In preclinical models of various cancers, Homoharringtonine has shown significant activity. These include:

Leukemia: Homoharringtonine has demonstrated strong growth-inhibiting activities in vitro and in animal models of leukemia. tandfonline.com It has been shown to be particularly effective against chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). researchgate.netnih.gov Studies have shown that it can induce apoptosis in leukemia cells and inhibit the proliferation of progenitor cells in CML. tandfonline.comnih.gov

Colorectal Cancer: In preclinical models of colorectal cancer, Homoharringtonine has been shown to inhibit cell proliferation, colony formation, migration, and invasion. tandfonline.comnih.gov It also promotes apoptosis in colorectal cancer cells. tandfonline.comnih.gov The mechanism in these models is linked to the inactivation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. tandfonline.comnih.gov

Pancreatic Cancer: Recent research has identified Homoharringtonine as an inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor that is often amplified in pancreatic cancer and is associated with poor prognosis. nih.gov By suppressing HSF1, Homoharringtonine was able to selectively inhibit the viability of pancreatic cancer cells with high HSF1 expression and induce tumor regression in xenograft models. nih.gove-century.us

Lung Cancer: Homoharringtonine has been identified as an inhibitor of TMEM16A, a protein that is often overexpressed in lung cancer. mdpi.com In preclinical studies, it significantly inhibited the proliferation and migration of lung cancer cells with high TMEM16A expression. mdpi.com

Hepatocellular Carcinoma: In models of hepatocellular carcinoma, Homoharringtonine has been found to inhibit cell proliferation and migration. tandfonline.com Its mechanism of action in this context involves the activation of the Hippo signaling pathway, which plays a role in controlling organ size and cell proliferation. frontiersin.org

Renal Cell Carcinoma: Studies have identified Homoharringtonine as a synthetic lethal compound in von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (ccRCC). oncotarget.com It was shown to induce apoptosis in VHL-mutant ccRCC cells. oncotarget.com

Table 2: Preclinical Activity of Homoharringtonine in Various Cancer Models

Cancer Type Key Findings in Preclinical Models
Leukemia Strong growth-inhibiting activity, induces apoptosis, inhibits progenitor cells. researchgate.netnih.govtandfonline.comnih.gov
Colorectal Cancer Inhibits proliferation, migration, and invasion; promotes apoptosis via PI3K/AKT/mTOR pathway inactivation. tandfonline.comnih.govtandfonline.com
Pancreatic Cancer Inhibits HSF1, leading to reduced viability of cancer cells with high HSF1 expression. nih.gove-century.us
Lung Cancer Inhibits TMEM16A, leading to reduced proliferation and migration of cancer cells. mdpi.com
Hepatocellular Carcinoma Inhibits cell proliferation and migration through activation of the Hippo pathway. tandfonline.comfrontiersin.org
Renal Cell Carcinoma Induces apoptosis in VHL-mutant cells. oncotarget.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39NO9 B1256679 Homoharringtonine,(S)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39NO9

Molecular Weight

545.6 g/mol

IUPAC Name

(3R)-3,7-dihydroxy-3-[[(2S,6S)-4-methoxy-2-methyl-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid

InChI

InChI=1S/C29H39NO9/c1-26(2,34)8-5-9-28(35,16-23(31)32)25(33)39-24-22(36-4)15-29-10-6-11-30(29)12-7-18-13-20-21(38-17-37-20)14-19(18)27(24,29)3/h13-15,24,34-35H,5-12,16-17H2,1-4H3,(H,31,32)/t24?,27-,28-,29+/m1/s1

InChI Key

DJIVDDPFKDEQIR-XSEHADPMSA-N

SMILES

CC12C(C(=CC13CCCN3CCC4=CC5=C(C=C24)OCO5)OC)OC(=O)C(CCCC(C)(C)O)(CC(=O)O)O

Isomeric SMILES

C[C@@]12C(C(=C[C@@]13CCCN3CCC4=CC5=C(C=C24)OCO5)OC)OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O

Canonical SMILES

CC12C(C(=CC13CCCN3CCC4=CC5=C(C=C24)OCO5)OC)OC(=O)C(CCCC(C)(C)O)(CC(=O)O)O

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Homoharringtonine S

Natural Sources and Extraction Methodologies

Homoharringtonine (B1673347) is a naturally occurring alkaloid found in plants of the Cephalotaxus genus, commonly known as plum yews. magtech.com.cnchemdad.com These evergreen trees are native to East Asia, with several species found in China. chemdad.comnih.gov Various parts of the Cephalotaxus plants, including the bark, leaves, seeds, and roots, contain a variety of alkaloids, including Homoharringtonine. chemdad.comnih.gov

Historically, the bark of Cephalotaxus trees was the primary source for extracting Homoharringtonine. newdrugapprovals.orgaacrjournals.org However, this method is inefficient due to the slow growth of the trees and the low concentration of the compound in the bark, yielding approximately 50-100 mg per kilogram of dried bark. newdrugapprovals.org To address the limitations of relying on the slow-growing and scarce Cephalotaxus plants, researchers have explored alternative and more sustainable production methods. nih.gov One promising approach is the semi-synthesis of Homoharringtonine from its more abundant precursor, Cephalotaxine (B1668394), which can be extracted from the leaves of the plant, a renewable resource. chemdad.comnewdrugapprovals.orgkit.edu This semi-synthetic route significantly increases the yield and provides a more reliable supply. frontiersin.org

In addition to plant extraction, endophytic fungi associated with Cephalotaxus species have been investigated as a potential source of Homoharringtonine. A study identified a strain of Alternaria tenuissima isolated from the bark of Cephalotaxus hainanensis that is capable of producing Homoharringtonine. nih.gov This discovery opens up the possibility of fermentation-based production, which could offer a more scalable and controlled manufacturing process. nih.gov

The extraction and purification of Homoharringtonine from its natural sources typically involve chromatographic techniques. High-performance liquid chromatography (HPLC) is a commonly used analytical method to identify and quantify the compound. chemdad.comnih.gov

Biosynthetic Pathway Elucidation

The biosynthesis of Homoharringtonine is a complex process involving multiple enzymatic steps to construct its intricate molecular architecture. The pathway begins with common amino acid precursors and diverges from other major alkaloid biosynthetic routes to yield the unique Cephalotaxus alkaloids.

Precursor Identification and Enzymatic Steps

The journey to Homoharringtonine begins with two primary building blocks: the amino acids L-phenylalanine and L-tyrosine. pnas.orgnih.gov Isotope labeling studies have confirmed that both of these aromatic amino acids are incorporated into the final structure. pnas.org

The biosynthetic pathway can be conceptually divided into several key stages:

Formation of Dopamine (B1211576): L-tyrosine is converted to L-DOPA, which is then decarboxylated to produce dopamine. nih.gov

Formation of 4-Hydroxydihydrocinnamaldehyde (4-HDCA): L-phenylalanine undergoes a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), to form p-coumaroyl-CoA. pnas.org This intermediate is then reduced to 4-HDCA. pnas.org

Pictet-Spengler Condensation: The crucial step that forms the core 1-phenethylisoquinoline scaffold involves the condensation of dopamine and 4-HDCA. pnas.orgnih.gov This reaction is catalyzed by a specific synthase enzyme. pnas.org

This initial scaffold then undergoes a series of further modifications, including hydroxylations, methylations, and ultimately esterification with a specific side chain to yield Homoharringtonine.

Key Enzymes and Their Catalytic Mechanisms (e.g., ChPSS, ChDBR)

Recent research has identified several key enzymes that play pivotal roles in the biosynthesis of the Homoharringtonine precursor.

Cephalotaxus hainanensis 1-phenylethylisoquinoline scaffold synthase (ChPSS): This enzyme, a member of the pathogenesis-related 10/Bet v1 protein family, is responsible for catalyzing the Pictet-Spengler condensation of dopamine and 4-HDCA to form the 1-phenethylisoquinoline scaffold. pnas.orgnih.govresearchgate.net This is a critical branching point in the pathway.

Cephalotaxus hainanensis NADPH-dependent double-bond reductase (ChDBR): This enzyme is crucial for the formation of 4-HDCA from its precursor, p-coumaraldehyde. pnas.orgresearchgate.net It catalyzes the reduction of a double bond, a key step in diverting metabolites from the lignin (B12514952) biosynthesis pathway. pnas.org

The discovery and characterization of these enzymes have been instrumental in elucidating the early steps of Homoharringtonine biosynthesis.

Divergence from Related Alkaloid Biosynthesis

The biosynthetic pathway of Homoharringtonine and other phenylethylisoquinoline alkaloids (PIAs) shares common precursors with the benzylisoquinoline alkaloids (BIAs). pnas.org However, the pathways diverge at a critical juncture.

The key branching point is the Pictet-Spengler condensation step. While BIA biosynthesis involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, the formation of the PIA scaffold in Cephalotaxus utilizes 4-hydroxydihydrocinnamaldehyde (4-HDCA). pnas.orgresearchgate.net The enzyme ChPSS specifically facilitates this latter reaction, thereby directing the metabolic flow towards the production of PIAs like Homoharringtonine. pnas.org Furthermore, the action of ChDBR in producing 4-HDCA represents another point of divergence, channeling intermediates away from the monolignol pathway, which leads to the synthesis of lignin. pnas.orgresearchgate.net

Total Synthesis Approaches

The complex, pentacyclic structure of Cephalotaxine, the core of Homoharringtonine, has presented a significant challenge to synthetic organic chemists. Numerous strategies have been developed to construct this unique skeleton, paving the way for the total synthesis of Homoharringtonine and its analogs. magtech.com.cnnih.gov

Strategies for Constructing the Cephalotaxine Skeleton

The synthesis of the Cephalotaxine core has been a major focus of research, with various innovative approaches being reported. nih.govacs.orgbeilstein-journals.org These strategies often revolve around the construction of the key spirocyclic system and the five-membered ring containing the nitrogen atom.

Some of the notable strategies include:

Transannular Reductive Skeletal Rearrangements: This approach involves the formation of a larger ring system which then undergoes a rearrangement to form the desired pentacyclic skeleton of Cephalotaxine. nih.govcapes.gov.br

Enamide Cyclization: Strategies leveraging the cyclization of enamides have been successfully employed to construct the core structure. beilstein-journals.org This can involve metal-catalyzed annulation reactions to form the characteristic 1-azaspiro[4.4]nonane system. beilstein-journals.org

Furan (B31954) Oxidation–Transannular Mannich Cyclization: A cascade reaction involving the oxidative ring-opening of a furan followed by a spontaneous transannular Mannich cyclization has been used to efficiently build the complete Cephalotaxine substructure in a single step. researchgate.netresearchgate.net

Stevens Rearrangement: A facile Stevens rearrangement of a Weinreb amide has been utilized as a key step in a concise formal total synthesis of (±)-cephalotaxine. rsc.org

These diverse synthetic strategies highlight the ingenuity of chemists in tackling the challenge of constructing complex natural products and provide a foundation for the synthesis of Homoharringtonine itself, which involves the additional challenge of esterifying the Cephalotaxine core with its unique and sterically hindered side chain. magtech.com.cn

StageKey Precursors/IntermediatesKey Enzymes
Precursor Formation L-phenylalanine, L-tyrosinePhenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL)
Dopamine Synthesis L-DOPATyrosine/DOPA decarboxylase (TyDC/DODC)
4-HDCA Synthesis p-coumaroyl-CoACinnamoyl-CoA reductase (CCR), NADPH-dependent double-bond reductase (ChDBR)
Scaffold Formation Dopamine, 4-HDCACephalotaxus hainanensis 1-phenylethylisoquinoline scaffold synthase (ChPSS)

Stereoselective Synthesis of the Side Chain

Another prominent strategy involves the newdrugapprovals.orgarkat-usa.org-Meisenheimer rearrangement to construct the chiral tertiary alcohol stereocenter. arkat-usa.orgacs.org This approach has been successfully applied starting from different amino acids. For instance, syntheses starting from L-aspartic acid or L-threonine have been reported. arkat-usa.org A more convergent approach utilizes L-alanine to prepare a versatile γ-butyrolactone intermediate with a high enantiomeric excess (96% ee). This common intermediate can then be elaborated to afford the side-chain acids for both homoharringtonine and the related compound harringtonine. arkat-usa.org

Other methodologies have also been explored. One such approach involves an asymmetric Michael addition of a chiral imine to an electrophilic alkene, which serves as a precursor to the methyl acetate (B1210297) portion of the side chain. scribd.com For example, the condensation between a chiral imine and 2-acetoxyacrylonitrile leads to a key adduct that can be further transformed into the target side chain. scribd.com The synthesis of optically active side chains has also been achieved through the use of chiral epoxides as key intermediates, which are subjected to ring-opening with organocuprate nucleophiles. scribd.com

Table 1: Comparison of Stereoselective Side Chain Synthesis Strategies

Starting MaterialKey Reaction(s)Reported Overall YieldReference(s)
D-Malic AcidCross-Metathesis, Selective Hydrogenation24.5% arkat-usa.org
L-Alanine newdrugapprovals.orgarkat-usa.org-Meisenheimer Rearrangement, Barbier Reaction26.6% arkat-usa.org
Chiral ImineAsymmetric Michael AdditionNot specified scribd.com
Monomethyl ItaconateEpoxide Ring-Opening with OrganocupratesModerate to good scribd.com

Coupling Reactions and Key Intermediates

The esterification of the bulky tertiary alcohol of the cephalotaxine core with the sterically demanding acyl side chain is an exceptionally challenging step in the synthesis of homoharringtonine. magtech.com.cn Direct esterification is often difficult, which has led chemists to design less hindered, more reactive side chain intermediates to facilitate the crucial coupling reaction. magtech.com.cngoogle.com

A variety of structurally diverse intermediates have been synthesized and tested as coupling partners. These include:

α-Ketoacids: These compounds can be coupled with cephalotaxine, with the tertiary hydroxyl group being introduced in a subsequent step. magtech.com.cn

Lactone Heterocycles: Four-membered (β-lactone), five-membered (tetrahydrofuran), six-membered (tetrahydropyran), and seven-membered lactone heterocycles have all been used as activated forms of the side chain. magtech.com.cn The reaction of these strained intermediates with cephalotaxine can proceed smoothly to give the desired ring-opened ester product. researchgate.net

The general process for semi-synthesis involves the direct esterification of natural cephalotaxine with a pre-formed, functionalized acylating compound that serves as the side chain precursor. google.com The choice of coupling reagents is critical for achieving a successful reaction. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used for forming esters. peptide.com To minimize the risk of racemization during activation of the carboxylic acid, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com For particularly difficult couplings, more powerful phosphonium-based reagents like PyBOP have been utilized. peptide.com

Table 2: Key Intermediates for Coupling with Cephalotaxine

Intermediate TypeDescriptionReference(s)
α-KetoacidsSide chain precursor lacking the tertiary hydroxyl group, which is added post-coupling. magtech.com.cn
Tetrahydropyran IntermediateA six-membered lactone used as a coupling partner. magtech.com.cn
Four-membered LactoneA strained β-lactone intermediate that facilitates the coupling reaction. magtech.com.cn
AnhydrohomoharringtonineA cyclized intermediate formed after coupling, which requires a subsequent ring-opening step. capes.gov.br

Semi-Synthesis Methodologies and Related Strategies

Given that the natural abundance of homoharringtonine is very low (around 0.01% in plant sources), while the inactive precursor cephalotaxine is about 100 times more concentrated, semi-synthesis is the most commercially viable method for production. newdrugapprovals.org This strategy leverages the readily available cephalotaxine, typically extracted from the leaves of Cephalotaxus species, and couples it with a synthetically prepared side chain. newdrugapprovals.org

A common semi-synthetic route involves the direct esterification of cephalotaxine with an activated form of the chiral side chain. google.com One specific strategy involves a coupling reaction that initially forms anhydrohomoharringtonine, a cyclized ether intermediate. capes.gov.br This intermediate is then subjected to selective ring-opening to install the tertiary alcohol and yield the final enantiopure homoharringtonine. capes.gov.br

The efficiency of the semi-synthesis has been a major focus of research. The goal is to develop a process with a high conversion rate of the cephalotaxine precursor to homoharringtonine. newdrugapprovals.org A key patent describes a process for the asymmetric semi-synthesis of harringtonines, including HHT, via direct esterification of natural cephalotaxine with a side chain precursor where the backbone and functional groups are entirely preformed. google.com This method aims to produce highly pure homoharringtonine, with a total impurity content of less than 1%. google.com The development of such robust semi-synthetic methods is crucial not only for economic viability but also for ensuring a consistent and high-purity supply of the active pharmaceutical ingredient. arkat-usa.org

Molecular and Cellular Mechanisms of Action of Homoharringtonine S

Inhibition of Protein Synthesis

Homoharringtonine (B1673347) is a well-established inhibitor of protein synthesis, a critical process for cell growth and survival. rndsystems.combio-techne.comresearchgate.net Its inhibitory action is primarily directed at the elongation phase of translation. rndsystems.combio-techne.comnih.gov

Ribosomal Targeting and Binding Sites

Detailed structural and biochemical studies have revealed that homoharringtonine directly targets the eukaryotic ribosome. nih.govmdpi.com Specifically, it binds to the A-site (aminoacyl site) cleft within the large 60S ribosomal subunit. focusbiomolecules.comnih.govdrugbank.comresearchgate.netpnas.org This binding site is a crucial functional center of the ribosome, responsible for accepting incoming aminoacyl-tRNAs during protein synthesis. mdpi.comcuny.edu By occupying this critical space, homoharringtonine physically obstructs the binding of the amino acid side chains of incoming aminoacyl-tRNAs. focusbiomolecules.comnih.gov This competitive inhibition at the A-site is a key feature of its mechanism. focusbiomolecules.comnih.gov

Interference with Translation Elongation

By binding to the A-site, homoharringtonine effectively stalls the translation elongation process. rndsystems.combio-techne.comresearchgate.netpnas.org The elongation phase involves the sequential addition of amino acids to a growing polypeptide chain. cuny.edu HHT's interference prevents the initial steps of elongation from proceeding efficiently. researchgate.netnih.gov This leads to a global shutdown of protein production within the cell. nih.gov

Blockade of Peptide Bond Formation and Aminoacyl-tRNA Binding

The binding of homoharringtonine to the ribosomal A-site has two major consequences. Firstly, it directly blocks the binding of the correct aminoacyl-tRNA to the ribosome, a process essential for the incorporation of the next amino acid in the polypeptide chain. nih.govdovepress.com Secondly, this obstruction consequently inhibits the formation of peptide bonds, the fundamental chemical links that form the backbone of proteins. researchgate.netcore.ac.uknih.gov The inability to form these bonds effectively halts the synthesis of new proteins. core.ac.uk

Modulation of Protein Homeostasis

Beyond its direct impact on protein synthesis, homoharringtonine significantly alters the balance of proteins within the cell, a state known as protein homeostasis. nih.govresearchgate.net This is particularly detrimental to cancer cells, which are often highly dependent on a specific set of proteins for their survival and proliferation.

Depletion of Short Half-Life Oncogenic and Anti-Apoptotic Proteins

A critical consequence of the HHT-induced inhibition of protein synthesis is the rapid depletion of proteins with short half-lives. researchgate.netresearchgate.netnih.gov Many of these short-lived proteins are key drivers of cancer cell growth and survival. Notable examples include:

MCL1: An anti-apoptotic protein that prevents programmed cell death. Its rapid turnover makes it highly susceptible to inhibitors of protein synthesis like HHT. aacrjournals.orgnih.govpnas.orgnih.gov

c-Myc: A potent oncoprotein that drives cell proliferation. Its short half-life means its levels quickly diminish when synthesis is blocked. researchgate.netpnas.orge-century.us

Cyclin D1: A key regulator of the cell cycle. Its depletion can lead to cell cycle arrest. researchgate.netnih.gov

Bcr-Abl: The fusion oncoprotein characteristic of chronic myeloid leukemia (CML). HHT's ability to reduce Bcr-Abl levels contributes to its efficacy in this disease. mdpi.comnih.gov

The depletion of these and other crucial proteins disrupts signaling pathways that promote cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death). aacrjournals.orgresearchgate.net

Protein Target Function Effect of Homoharringtonine
MCL1 Anti-apoptoticRapid depletion, leading to apoptosis. aacrjournals.orgnih.govpnas.orgnih.gov
c-Myc Oncogenic transcription factorDepletion, inhibiting cell proliferation. researchgate.netpnas.orge-century.us
Cyclin D1 Cell cycle regulatorDepletion, causing cell cycle arrest. researchgate.netnih.gov
Bcr-Abl Oncogenic fusion protein (in CML)Depletion, contributing to therapeutic effect in CML. mdpi.comnih.gov

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The endoplasmic reticulum is a cellular organelle responsible for the folding and modification of many proteins. mdpi.com The disruption of protein synthesis by homoharringtonine can lead to an imbalance in protein folding capacity, causing an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. bio-conferences.orgnih.govresearchgate.net

This stress triggers a cellular signaling cascade called the Unfolded Protein Response (UPR). bio-conferences.orgmdpi.comnih.gov The UPR is initially a pro-survival mechanism that aims to restore ER homeostasis. mdpi.comnih.gov However, if the stress is severe or prolonged, the UPR can switch to a pro-apoptotic program, initiating cell death. nih.gov Studies have shown that HHT can induce ER stress and activate key markers of the UPR pathway, such as BIP, CHOP, and the spliced form of XBP1. bio-conferences.orgresearchgate.net This HHT-induced ER stress can contribute to its anti-leukemic activity. bio-conferences.org

Induction of Apoptosis Pathways

Homoharringtonine (HHT) has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways. tandfonline.comdrugbank.combio-conferences.org This process is crucial for its anti-leukemic and anti-tumor activities. drugbank.comwiley.com The induction of apoptosis by HHT involves the activation of specific signaling cascades and the regulation of key proteins that control cell death.

A primary mechanism by which Homoharringtonine (HHT) induces apoptosis is through the activation of the caspase cascade. wiley.comnih.govscispace.com Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Studies have shown that HHT treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. aacrjournals.orgplos.orgnih.gov The activation of caspase-3 is a key event, as it is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. wiley.comaacrjournals.org

One of the critical substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. wiley.comaacrjournals.org Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. wiley.comscispace.comaacrjournals.org HHT treatment has been shown to induce the cleavage of PARP, indicating the activation of the caspase cascade and the progression of apoptosis. wiley.comnih.govaacrjournals.orgashpublications.org This cleavage renders PARP inactive, preventing DNA repair and further promoting cell death. aacrjournals.org The activation of caspase-3 and subsequent PARP cleavage have been observed in various leukemia cell lines, including U937 and HL-60, following HHT treatment. wiley.comnih.govscispace.com

The activation of these pro-apoptotic signaling cascades can be initiated through different pathways. HHT has been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis. aacrjournals.org This involves mitochondrial disruption and the release of cytochrome c, which then leads to the activation of caspase-9. aacrjournals.org In some cellular contexts, HHT can also sensitize cancer cells to apoptosis induced by external signals, such as the TNF-related apoptosis-inducing ligand (TRAIL), by enhancing pro-apoptotic signaling. researchgate.net

The commitment of a cell to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. aacrjournals.orgnih.govmdpi.com Homoharringtonine (HHT) has been shown to modulate the expression of these proteins to favor apoptosis. nih.gov

A key aspect of this regulation is the alteration of the Bax/Bcl-2 ratio. wiley.com Bax is a pro-apoptotic member of the Bcl-2 family that promotes apoptosis, while Bcl-2 is an anti-apoptotic member that inhibits it. wiley.comnih.govmdpi.com An increased Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. wiley.com Studies have demonstrated that HHT treatment leads to a significant upregulation of Bax expression, while the expression of Bcl-2 is often only slightly decreased. wiley.comnih.gov This shift in the Bax/Bcl-2 balance towards a pro-apoptotic state is a crucial mechanism by which HHT induces apoptosis in myeloid leukemia cells. wiley.com

In addition to Bax and Bcl-2, HHT also affects the expression of other important apoptosis-related proteins. For instance, it has been reported to cause a rapid downregulation of Myeloid Cell Leukemia-1 (Mcl-1), another anti-apoptotic Bcl-2 family protein. aacrjournals.orgashpublications.org The reduction of Mcl-1 appears to be a critical event that precedes the activation of caspases and apoptosis. aacrjournals.org Furthermore, HHT can influence the expression of other members of the Bcl-2 family, such as Bcl-xL, and other pro-apoptotic proteins like Bid and Bad. aacrjournals.org By altering the expression of this network of apoptosis-related proteins, HHT effectively lowers the threshold for apoptosis, making cancer cells more susceptible to cell death.

Cell Cycle Modulation

Homoharringtonine (HHT) exerts its anti-cancer effects in part by interfering with the normal progression of the cell cycle, leading to a halt in cell division and proliferation. nih.govtandfonline.com This modulation of the cell cycle is achieved by inducing arrest at specific checkpoints and by altering the expression and activity of key regulatory proteins. nih.gov

Homoharringtonine (HHT) has been shown to induce cell cycle arrest at various phases, depending on the cell type and experimental conditions. plos.orgnih.govsemanticscholar.org A common finding is the induction of arrest in the G0/G1 phase of the cell cycle. bio-conferences.org This prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. bio-conferences.org For example, in K562 leukemia cells, HHT treatment leads to an accumulation of cells in the G0/G1 phase. bio-conferences.org

In other studies, HHT has been observed to cause cell cycle arrest at the G2/M phase, which is the transition from the G2 phase to mitosis. plos.orgnih.govsemanticscholar.orgfrontiersin.org This blockage prevents cells from entering mitosis and dividing. For instance, HHT can induce G2/M arrest in melanoma cells and in response to DNA damage. nih.govfrontiersin.org The ability of HHT to induce cell cycle arrest at different checkpoints, including G0/G1, G1/S, and G2/M, highlights its multifaceted impact on cell cycle regulation. plos.orgnih.govsemanticscholar.org This broad activity contributes to its effectiveness as an anti-proliferative agent. tandfonline.com

The ability of Homoharringtonine (HHT) to induce cell cycle arrest is directly linked to its influence on the expression and activity of key cell cycle regulatory proteins. nih.gov The progression through the different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. researchgate.netdntb.gov.ua

HHT has been shown to modulate the levels of various cyclins and CDKs. For instance, it can downregulate the expression of cyclin D1, CDK2, CDK4, and CDK6, which are crucial for the G1/S transition. nih.govresearchgate.net In some contexts, HHT can also affect the levels of cyclin B1 and CDK1, which are essential for the G2/M transition. frontiersin.orgdntb.gov.ua The disruption of the normal cyclical expression and activation of these proteins leads to the observed cell cycle arrest. frontiersin.org

Furthermore, HHT has been found to target other critical regulators of the cell cycle. One such target is the Forkhead box protein M1 (FOXM1), a transcription factor that plays a pivotal role in the G1/S and G2/M transitions. frontiersin.orgnih.gov HHT can inhibit the activity of FOXM1, contributing to its anti-proliferative effects. frontiersin.org

HHT also impacts the Aurora kinase A/Polo-like kinase 1 (Plk1)/Cdc25c signaling pathway, which is critical for G2/M progression. frontiersin.org Aurora kinase A and Plk1 are key mitotic kinases, and Cdc25c is a phosphatase that activates the CDK1/cyclin B1 complex to initiate mitosis. dntb.gov.ua HHT can inhibit this pathway, leading to G2/M arrest. frontiersin.org This inhibition may occur in response to HHT-induced DNA damage, which activates checkpoint signaling pathways that impinge on these cell cycle regulators. nih.gov

Modulation of Key Signaling Pathways

Homoharringtonine (HHT) exerts its cellular effects by modulating a variety of key signaling pathways that are often dysregulated in cancer. nih.govmdpi.com These pathways control fundamental cellular processes such as proliferation, survival, apoptosis, and cell cycle progression. The ability of HHT to interfere with these pathways contributes significantly to its anti-tumor activity. nih.govtandfonline.com

Interactive Data Table: Key Signaling Pathways Modulated by Homoharringtonine (S)

Signaling PathwayKey Proteins AffectedCellular Outcome
Apoptosis Signaling Caspase-3, Caspase-9, PARP, Bax, Bcl-2, Mcl-1Induction of Apoptosis
Cell Cycle Regulation Cyclin D1, CDK2, CDK4, FOXM1, Aurora kinase A, Plk1, Cdc25cCell Cycle Arrest (G0/G1, G2/M)
PI3K/AKT/mTOR Pathway PI3K, AKT, mTORInhibition of Proliferation and Survival
JAK/STAT Pathway JAK1, STAT3Inhibition of Proliferation and Survival
MAPK Pathway JNK, p38Activation of Pro-apoptotic Signaling
NF-κB Pathway NF-κBInhibition of Pro-inflammatory and Survival Signaling
SP1/TET1/5hmC Pathway SP1, TET1Epigenetic Modulation, Inhibition of Leukemia Progression

A major target of HHT is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. nih.govtandfonline.com HHT has been shown to inhibit the activation of this pathway, leading to decreased cancer cell proliferation and survival. nih.gov Another important pathway affected by HHT is the JAK/STAT pathway, particularly the IL-6/JAK1/STAT3 signaling axis, which is involved in inflammation and cancer cell survival. nih.govmdpi.com HHT can inhibit STAT3 phosphorylation and nuclear translocation, thereby downregulating the expression of anti-apoptotic genes like Bcl-2 and Mcl-1. nih.gov

HHT also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways. It can activate the pro-apoptotic JNK and p38 MAPK pathways, which contributes to its ability to induce cell death. nih.gov Conversely, it can inhibit other pro-survival MAPK signaling. The NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival, is also inhibited by HHT. nih.govnih.gov

More recently, HHT has been shown to impact epigenetic regulation by targeting the SP1/TET1/5hmC signaling axis. nih.gov This leads to a decrease in global DNA 5-hydroxymethylcytosine (B124674) (5hmC) levels and contributes to its anti-leukemic effects. nih.gov By modulating these interconnected signaling networks, HHT disrupts the cellular machinery that cancer cells rely on for their growth and survival, ultimately leading to apoptosis and cell cycle arrest. nih.govnih.gov

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/mechanistic Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. frontiersin.org HHT has been shown to modulate this pathway in various cancer cell types.

In colorectal cancer cells, HHT targets the PI3K/AKT/mTOR signaling pathway, leading to the modulation of cell proliferation and apoptosis. frontiersin.org Similarly, in breast cancer, HHT has been observed to inhibit the growth of cancer cells by suppressing the AKT/mTOR signaling pathway. nih.gov This is achieved, in part, through the downregulation of miR-18a-3p, which in turn inhibits the AKT/mTOR pathway and regulates the expression of apoptosis-related proteins such as Bax/Bcl-2 and caspases. frontiersin.orgnih.gov

Further studies have shown that HHT can downregulate the expression of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.gov In bladder cancer, HHT's inhibitory effect on tumor progression is associated with the downregulation of PI3K and AKT expression. frontiersin.org This effect is mediated through the suppression of the integrin α5/β1-Focal Adhesion Kinase (FAK)/Src axis, which is an upstream activator of the PI3K/AKT pathway. frontiersin.org In some melanoma cell models, HHT may inhibit the activation of the PI3K/AKT pathway by reducing the expression of Insulin Receptor Substrate 4 (IRS4), subsequently downregulating cyclin E1/CDK2 and suppressing cell proliferation. researchgate.net

Cell TypeKey Proteins AffectedOutcomeReference
Colorectal CancerPI3K, AKT, mTORModulation of proliferation and apoptosis frontiersin.org
Breast CancerAKT, mTOR, p-AKT, p-mTORInhibition of cell growth, induction of apoptosis nih.govnih.gov
Bladder CancerPI3K, AKTInhibition of tumor progression frontiersin.org
MelanomaIRS4, PI3K, AKTSuppression of cell proliferation researchgate.net

MAPK/ERK Signaling Axis Influence

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating processes like cell proliferation, differentiation, and survival. HHT has been found to interfere with this axis in several cancer models.

In bladder cancer, HHT downregulates the MAPK/ERK pathway by inhibiting the expression of key components such as ERK and MEK. frontiersin.org This inhibition is linked to the suppression of the integrin α5/β1-FAK/Src axis, which acts as an upstream activator. frontiersin.org Similarly, in colorectal cancer, HHT targets the Ephrin type-B receptor 4 (EphB4), leading to the inhibition of the MAPK/ERK1/2 pathway. frontiersin.org This, in turn, affects the expression of proteins involved in the cell cycle and apoptosis. frontiersin.org Research in lung cancer cells has also shown that HHT can inhibit the expression of ERK. mdpi.com

Cell TypeUpstream RegulatorKey Proteins AffectedOutcomeReference
Bladder CancerIntegrin α5/β1-FAK/SrcERK, MEKDownregulation of MAPK/ERK pathway frontiersin.org
Colorectal CancerEphB4MAPK/ERK1/2Inhibition of MAPK/ERK1/2 pathway frontiersin.org
Lung CancerNot specifiedERKInhibition of ERK expression mdpi.com

JAK/STAT Pathway Interference (e.g., JAK1/STAT3)

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is frequently implicated in cancer cell proliferation and survival. HHT has been demonstrated to interfere with this pathway, particularly by targeting JAK1 and STAT3.

In gefitinib-resistant lung cancer cells, HHT has been reported to induce apoptosis and inhibit STAT3 by targeting the IL-6/JAK1/STAT3 signaling pathway. mdpi.com It achieves this by antagonizing IL-6-induced STAT3 phosphorylation, which in turn inhibits STAT3 nuclear translocation and its transcriptional activity. nih.gov This leads to the downregulation of anti-apoptotic proteins like Mcl-1. nih.gov In lung cancer cells, HHT has been shown to decrease JAK1/STAT3 signaling. mdpi.com Furthermore, in glioblastoma, HHT treatment can inactivate STAT3 signaling by inhibiting the phosphorylation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). nih.gov

Cell TypeTargetKey Proteins AffectedOutcomeReference
Gefitinib-resistant Lung CancerIL-6/JAK1/STAT3JAK1, STAT3, Mcl-1Inhibition of STAT3 phosphorylation and nuclear translocation, induction of apoptosis nih.govmdpi.com
GlioblastomaPDGFRαSTAT3Inactivation of STAT3 signaling nih.gov

Hippo Pathway Activation

The Hippo pathway is a tumor-suppressive signaling cascade that controls organ size by regulating cell proliferation and apoptosis. frontiersin.orgnih.gov HHT has been shown to activate this pathway, particularly in hepatocellular carcinoma (HCC).

In HCC cells, HHT treatment leads to increased phosphorylation of key Hippo pathway proteins, including MST1, MST2, LATS1, and YAP. frontiersin.orgnih.gov This activation of the Hippo pathway is a primary mechanism behind HHT-induced apoptosis in these cells. frontiersin.orgnih.govnih.gov Interestingly, HHT appears to activate the Hippo pathway mainly through post-translational modifications of its core components rather than by increasing their gene expression. frontiersin.orgnih.gov The activation of the Hippo pathway by HHT inhibits the transition from the G1 to the S phase of the cell cycle, thereby promoting apoptosis and affecting cell proliferation. frontiersin.org

Cell LineKey Proteins PhosphorylatedCellular OutcomeReference
HepG2, Huh7MST1, MST2, MOB1, LATS1, YAPInduction of apoptosis, cell cycle arrest frontiersin.orgnih.gov

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is also involved in cancer development and progression. HHT has been shown to modulate the NF-κB pathway, leading to anti-inflammatory and anti-tumor effects.

HHT can inhibit the activation of NF-κB, which helps to prevent inflammatory responses mediated by this pathway. nih.gov One mechanism by which HHT achieves this is through its direct binding to the NF-κB repressing factor (NKRF). nih.govpnas.org This interaction disrupts the translocation of the p65 subunit of NF-κB to the nucleus and its subsequent binding to the promoter of the MYC gene, resulting in the downregulation of MYC expression. nih.govpnas.org

ATM/Chk2/P53 Signaling Axis Activation

The Ataxia-Telangiectasia Mutated (ATM)/Checkpoint Kinase 2 (Chk2)/p53 signaling axis is a crucial DNA damage response pathway that can trigger cell cycle arrest and apoptosis. HHT has been found to activate this pathway in melanoma cells.

In response to HHT-induced DNA damage, ATM is activated, which in turn phosphorylates and activates Chk2 and the tumor suppressor protein p53. sci-hub.se The activation of this pathway leads to G2/M phase cell cycle arrest by inhibiting the Aurka/Plk1/Cdc25c signaling pathway. nih.gov Activated p53 also contributes to apoptosis by activating the mitochondria-mediated apoptotic pathway. sci-hub.se In melanoma cells treated with HHT, there is an observed upregulation of γ-H2AX, a marker of DNA double-strand breaks, as well as ATM, p53, and phosphorylated Chk2. sci-hub.se

Cell TypeKey EventsOutcomeReference
MelanomaDNA damage, ATM activation, Chk2 and p53 phosphorylationG2/M cell cycle arrest, apoptosis nih.govsci-hub.se

Bcl-6/p53 Pathway Inhibition

The B-cell lymphoma 6 (Bcl-6)/p53 pathway plays a role in regulating the sensitivity of tumor cells to anticancer drugs. HHT has been shown to influence this pathway, particularly in the context of imatinib-resistant chronic myeloid leukemia (CML).

In imatinib-resistant CML cells, which often exhibit high expression of the Bcl-6 protein, HHT treatment leads to a moderate downregulation of Bcl-6. nih.gov The suppression of Bcl-6 by HHT is associated with the upregulation of p53, which in turn induces growth inhibition and apoptosis. nih.gov This suggests that HHT can overcome imatinib (B729) resistance by blocking the Bcl-6/p53 pathway. nih.gov

Cell TypeEffect of HHTKey Proteins AffectedOutcomeReference
Imatinib-resistant CMLDownregulation of Bcl-6Bcl-6, p53Growth inhibition, apoptosis nih.gov

SP1/TET1/5hmC/FLT3/MYC Axis Regulation

A significant aspect of Homoharringtonine's (HHT) anti-leukemic activity involves its ability to modulate the cellular epigenome. nih.gov Research has shown that HHT can directly target the transcription factor Specificity Protein 1 (SP1). nih.gov This interaction inhibits the SP1-mediated transcriptional regulation of Ten-eleven translocation 1 (TET1) expression. nih.gov TET1 is a dioxygenase that plays a crucial role in DNA demethylation by converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC). nih.gov

By suppressing TET1 expression, HHT leads to a global reduction in 5hmC levels. nih.gov This alteration of the epigenetic landscape has profound effects on gene expression. One of the critical downstream targets of this pathway is the FMS-like tyrosine kinase 3 (FLT3). nih.gov HHT treatment results in the substantial inhibition of the FLT3/MYC pathways. nih.govnih.gov The proto-oncogene MYC is a key downstream effector of FLT3 signaling and is essential for the proliferation and survival of cancer cells. nih.gov The suppression of FLT3 and its downstream targets, including MYC, contributes significantly to the sensitivity of acute myeloid leukemia (AML) cells, particularly those with FLT3 mutations, to HHT. researchgate.netresearchgate.net

Target ProteinEffect of HHTDownstream ConsequenceReference
SP1 Direct InhibitionDecreased TET1 transcription nih.gov
TET1 Decreased ExpressionReduced global 5hmC levels nih.govnih.gov
FLT3 Suppressed ExpressionInhibition of FLT3/MYC signaling nih.govnih.govresearchgate.net
MYC Decreased ExpressionInhibition of cell proliferation and survival nih.gov

TGF-β Pathway Modulation (e.g., Smad3)

Homoharringtonine (HHT) has been shown to interact with and modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. nih.gov Virtual screening and subsequent cellular experiments have identified Smad3, a key intracellular mediator of the TGF-β pathway, as a probable target of HHT. nih.gov

HHT can induce the phosphorylation of Smad3 at the Ser423/425 residues. nih.govfrontiersin.org This phosphorylation event activates the TGF-β pathway, which in turn can lead to cell cycle arrest, typically at the G1 phase, or induce apoptosis, depending on the cellular context. nih.gov For instance, in U937 and KG-1 acute myeloid leukemia (AML) cell lines, HHT-induced Smad3 phosphorylation and subsequent TGF-β pathway activation resulted in cell cycle arrest and apoptosis, respectively. nih.gov Knockdown of Smad3 was found to diminish the sensitivity of AML cells to HHT, while its overexpression re-established sensitivity, underscoring the importance of this pathway in HHT's mechanism of action. nih.gov

Furthermore, the combination of HHT with curcumin (B1669340) has been observed to synergistically inhibit lymphoma cell growth by downregulating the TGF-β/Smad3 pathway. aging-us.com This combination led to decreased levels of phosphorylated Smad3 and the downstream effector N-cadherin, along with an increase in E-cadherin, indicating a reversal of the epithelial-mesenchymal transition (EMT) process. aging-us.com

NOTCH/MYC Pathway Inhibition

In the context of T-cell acute lymphoblastic leukemia (T-ALL), Homoharringtonine (HHT) has been demonstrated to exert its anti-leukemic effects through the inhibition of the NOTCH/MYC signaling pathway. nih.govashpublications.org This pathway is a critical driver of proliferation and survival in T-ALL.

Studies have shown that HHT treatment leads to a significant downregulation of key components of the NOTCH and MYC pathways. ashpublications.org Western blot analysis of T-ALL cells treated with HHT revealed decreased levels of NOTCH1 and its downstream target, c-MYC. ashpublications.org This inhibition of the NOTCH/MYC axis is a key mechanism behind the anti-leukemic activity of HHT in T-ALL, leading to improved survival in preclinical models. nih.govashpublications.orgresearchgate.net

Effects on Cellular Processes

Homoharringtonine's (HHT) modulation of various signaling pathways culminates in the disruption of several key cellular processes that are fundamental to cancer progression.

Inhibition of Cell Proliferation

A primary and well-documented effect of Homoharringtonine (HHT) across various cancer types is the potent inhibition of cell proliferation. nih.govresearchgate.net This effect is a direct consequence of its ability to interfere with fundamental cellular machinery and signaling pathways. As a protein synthesis inhibitor, HHT blocks the elongation of the nascent peptide chain on the ribosome, which is a fundamental process for cell growth and division. nih.gov

Beyond its general effect on protein synthesis, HHT's inhibition of specific pathways contributes significantly to its anti-proliferative activity. For example, the suppression of the SP1/TET1/5hmC/FLT3/MYC axis directly impacts the expression of MYC, a master regulator of cell proliferation. nih.govnih.gov Similarly, the activation of the TGF-β pathway via Smad3 phosphorylation can lead to cell cycle arrest, thereby halting proliferation. nih.gov In hepatocellular carcinoma (HCC) cells, HHT has been shown to significantly inhibit cell growth by suppressing both cell proliferation and colony formation. frontiersin.orgfrontiersin.org The anti-proliferative activity of HHT in HCC has been linked to the expression of EphB4. researchgate.net

Cancer TypeKey Findings on Proliferation InhibitionReference
Acute Myeloid Leukemia (AML) HHT potently inhibits cell growth and viability. nih.gov
Colorectal Cancer (CRC) HHT significantly decreases cell viability and the number of proliferative cells in a dose-dependent manner. nih.gov
Hepatocellular Carcinoma (HCC) HHT significantly inhibits HCC cell growth by suppressing cell proliferation and colony formation. frontiersin.orgfrontiersin.org
Lymphoma Combination of HHT and curcumin synergistically inhibits lymphoma cell proliferation. aging-us.com
Lung Cancer HHT significantly inhibits the proliferation of lung cancer cells with high TMEM16A expression. mdpi.com

Suppression of Cell Migration and Invasion

Homoharringtonine (HHT) has demonstrated a significant ability to suppress the migration and invasion of cancer cells, which are critical processes for tumor metastasis. nih.govresearchgate.net In hepatocellular carcinoma (HCC) cells, HHT has been shown to remarkably repress both cell migration and invasion. frontiersin.orgfrontiersin.org This effect has been observed in a dose- and time-dependent manner in wound healing and transwell invasion assays. frontiersin.org

In colorectal cancer (CRC) cells, HHT treatment effectively suppresses both cell migration and invasion capabilities. nih.govtandfonline.com This is accompanied by a significant decrease in the protein levels of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in invasion. tandfonline.com The inhibitory effect of HHT on HCC cell migration has been linked to the regulation of EphB4-mediated β-catenin signaling. tandfonline.com Furthermore, in lung cancer cells, HHT has been found to inhibit migration, an effect associated with the inhibition of TMEM16A. mdpi.com

Cancer TypeKey Findings on Migration and Invasion SuppressionReference
Hepatocellular Carcinoma (HCC) HHT repressed cell invasion and migration remarkably. frontiersin.orgfrontiersin.org
Colorectal Cancer (CRC) HHT treatment effectively suppressed cell invasion capability, associated with decreased MMP-2 and MMP-9 levels. tandfonline.com
Lung Cancer HHT inhibited the migration of lung cancer cells. mdpi.com
Lymphoma The combination of HHT and curcumin synergistically inhibited lymphoma cell invasion. aging-us.com

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and Homoharringtonine (HHT) has been shown to possess anti-angiogenic properties. researchgate.net Research has demonstrated that HHT can induce apoptosis in endothelial cells, the primary cells that form blood vessels. researchgate.net

Furthermore, HHT has been found to down-regulate the expression of Vascular Endothelial Growth Factor (VEGF) in leukemic cells, such as K562 cells. researchgate.net VEGF is a potent pro-angiogenic factor, and its reduced expression by cancer cells would limit the stimulation of new blood vessel formation. researchgate.net In lymphoma cells, the combination of HHT and curcumin was shown to inhibit angiogenesis by targeting the VEGF/Protein Kinase B (AKT) signaling pathway. nih.gov These findings suggest that part of HHT's anti-leukemic and anti-tumor effects may be mediated through the inhibition of angiogenesis. researchgate.net

Novel Molecular Targets and Interactions (e.g., TMEM16A, Smad3)

Beyond its well-established role as a protein synthesis inhibitor, recent research has uncovered novel molecular targets of Homoharringtonine (HHT), expanding the understanding of its anticancer mechanisms. These interactions involve key signaling proteins that regulate diverse cellular processes, including ion transport and signal transduction pathways critical for tumor progression.

Interaction with TMEM16A

Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel, is frequently overexpressed in various cancers, where its activity is linked to enhanced proliferation, invasion, and metastasis. nih.gov Homoharringtonine has been identified as a novel, natural product inhibitor of TMEM16A. nih.govresearchmap.jp Studies have demonstrated that HHT inhibits the activity of TMEM16A in a concentration-dependent manner. nih.govmdpi.comresearchgate.net This inhibition has significant downstream consequences for cancer cells.

In lung cancer cell lines with high TMEM16A expression, HHT treatment leads to a significant reduction in cell proliferation and migration. nih.govmdpi.com The underlying mechanism involves the suppression of the MAPK signal transduction pathway. nih.govnih.gov Specifically, by inhibiting TMEM16A, HHT reduces the phosphorylation of MEK1/2 and ERK1/2, which in turn blocks the cell cycle, suppresses cancer cell invasion, and promotes apoptosis. nih.govnih.gov In in-vivo mouse models of lung cancer, HHT was shown to inhibit tumor growth. nih.govmdpi.com

TargetCell/Model SystemKey FindingDownstream EffectSource
TMEM16ALung Cancer Cells (LA795)HHT inhibits TMEM16A activity in a concentration-dependent manner.Reduced phosphorylation of MEK1/2 and ERK1/2; cell cycle arrest and apoptosis. nih.govnih.gov
TMEM16ALung Tumor Mouse ModelHHT treatment inhibited the growth of lung tumors.Suppression of tumor growth in vivo. nih.govmdpi.com

Interaction with Smad3

Another novel target for Homoharringtonine is Smad3, a key component of the transforming growth factor-β (TGF-β) signaling pathway. researchgate.netoncotarget.comnih.gov The TGF-β pathway plays a complex, often inhibitory, role in the proliferation of normal and early-stage cancer cells. Using virtual screening methods, Smad3 was identified as a probable binding candidate for HHT. oncotarget.comnih.gov

Subsequent experimental validation in acute myeloid leukemia (AML) cell lines confirmed this interaction. nih.govnih.gov HHT treatment induces the phosphorylation of Smad3 at the Ser423/425 sites. nih.govfrontiersin.org This phosphorylation activates the TGF-β pathway, leading to different cellular outcomes depending on the cellular context; in the U937 AML cell line, it caused cell cycle arrest in the G1 phase, while in KG-1 cells, it induced apoptosis. nih.govnih.gov The importance of this interaction was further demonstrated in studies where the knockdown of Smad3 in U937 cells impaired their sensitivity to HHT. nih.gov Conversely, over-expression of Smad3 could re-establish sensitivity to the compound in AML cell lines. nih.govnih.gov

TargetCell LineKey FindingCellular OutcomeSource
Smad3U937 (AML)HHT induces Ser423/425 phosphorylation of Smad3, activating the TGF-β pathway.Cell cycle arrest at G1 phase. nih.govnih.gov
Smad3KG-1 (AML)HHT induces Smad3 phosphorylation, activating the TGF-β pathway.Induction of apoptosis. nih.govnih.gov
Smad3 (knockdown)U937 (AML)Knockdown of Smad3 impairs the effects of HHT.Attenuated G1 phase arrest; reduced sensitivity to HHT. nih.gov

Synthetic Lethality Interactions (e.g., with von Hippel-Lindau (VHL) Loss)

Synthetic lethality is a therapeutic concept where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. Targeting a gene that has a synthetic lethal relationship with a cancer-specific mutation (like the loss of a tumor suppressor) can selectively kill cancer cells while sparing normal cells.

A significant finding in this area is the identification of Homoharringtonine as a synthetic lethal agent in cancers with the loss of the von Hippel-Lindau (VHL) tumor suppressor gene. nih.govoncotarget.comnih.gov Loss or mutation of the VHL gene is a hallmark of clear-cell renal cell carcinoma (ccRCC), occurring in over 80% of cases. nih.govoncotarget.com

In a high-content, imaging-based screen of approximately 12,800 small molecules, HHT was discovered to be selectively lethal to VHL-deficient ccRCC cells. nih.govoncotarget.com The study utilized an isogenic cell line pair: VHL-mutant 786-O ccRCC cells and 786-O cells in which a functional VHL gene was reintroduced. nih.gov HHT induced apoptosis specifically in the VHL-mutant cells but not in the VHL-reconstituted cells. nih.govoncotarget.com This effect was observed at nanomolar concentrations. nih.govoncotarget.com Consistent with an increase in apoptosis, researchers observed an increase in Caspase 9 expression in the HHT-treated VHL-deficient cells. nih.govoncotarget.com

The clinical relevance of this finding was tested using patient-derived ccRCC tumorgraft models, which recapitulate the genetics of human tumors. nih.gov In these in-vivo models, HHT was found to inhibit tumor growth in 30% of the VHL-mutant tumorgraft lines tested. nih.govoncotarget.com This research identifies HHT as a potential therapeutic agent for a subset of VHL-deficient cancers based on a synthetic lethal mechanism. nih.govmdpi.comaacrjournals.org

InteractionModel SystemKey FindingMechanism/OutcomeSource
Synthetic Lethality with VHL LossIsogenic 786-O ccRCC cells (VHL-mutant vs. VHL-reconstituted)HHT was identified in a screen of ~12,800 compounds as a VHL-synthetic lethal agent.Preferentially induced apoptosis in VHL-mutant cells; increased Caspase 9 expression. nih.govoncotarget.com
Synthetic Lethality with VHL LossPatient-derived ccRCC tumorgrafts (VHL-mutant)HHT tested in an in-vivo tumorgraft model.Inhibited tumor growth in 30% of VHL-mutant tumorgraft lines. nih.gov

Preclinical Efficacy Studies of Homoharringtonine S

In Vitro Studies in Cancer Cell Lines

Homoharringtonine (B1673347) has shown potent in vitro activity against a variety of hematological cancer cell lines, where it has been observed to inhibit cell growth, induce apoptosis, and promote cell cycle arrest.

Acute Myeloid Leukemia (AML): In AML cell lines such as MONOMAC 6, MA9.3ITD, and MA9.3RAS, homoharringtonine has been shown to potently inhibit cell growth and viability. aacrjournals.orgnih.gov The compound effectively suppresses colony-forming activity and reduces the size of colonies in primary AML cells in a dose-dependent manner. aacrjournals.orgnih.gov Studies have also indicated that AML cell lines with FLT3 mutations exhibit higher sensitivity to HHT treatment. aacrjournals.org In the SKM-1 myelodysplastic syndrome cell line, which has a high risk of progressing to AML, HHT demonstrated time- and dose-dependent inhibition of cell viability. nih.gov

Chronic Myeloid Leukemia (CML): The K562 CML cell line has been utilized to demonstrate the effects of homoharringtonine. Co-treatment with HHT and imatinib (B729) resulted in significant proliferation inhibition and apoptosis induction compared to imatinib alone. semanticscholar.org

T-cell Acute Lymphoblastic Leukemia (T-ALL): Homoharringtonine has demonstrated effectiveness in T-ALL cell lines, including KE-37, MOLT-4, LOUCY, and CCRF-CEM. mdpi.com The viability of these cells was reduced in a time- and dose-dependent manner upon treatment with HHT. mdpi.com The compound was also active in the LOUCY cell line, which has an early T-cell precursor acute lymphoblastic leukemia (ETP-ALL) phenotype, suggesting potential efficacy against this aggressive subtype. mdpi.com

Chronic Lymphocytic Leukemia (CLL): In primary CLL cells, homoharringtonine has been found to induce significant apoptosis. crisprmedicinenews.comoncotarget.comfrontiersin.org This cell death is associated with the inhibition of protein translation and a decrease in the levels of the anti-apoptotic protein Mcl-1. crisprmedicinenews.comoncotarget.comfrontiersin.org The reduction in Mcl-1 was observed as early as two hours after treatment. oncotarget.com

Myelodysplastic Syndrome (MDS): In vitro studies have demonstrated the cytotoxic and differentiating activity of homoharringtonine in leukemic cells. In the high-risk MDS cell line SKM-1, HHT inhibited cell viability in a time- and dose-dependent manner, with IC50 values of 43.65 ± 4.37 nM, 23.10 ± 3.38 nM, and 17.62 ± 6.89 nM at 24, 48, and 72 hours, respectively. nih.gov

MalignancyCell LinesKey Findings
Acute Myeloid Leukemia (AML)MONOMAC 6, MA9.3ITD, MA9.3RAS, SKM-1Inhibited cell growth and viability; suppressed colony formation; induced apoptosis; FLT3-mutated cells showed high sensitivity.
Chronic Myeloid Leukemia (CML)K562Synergistic proliferation inhibition and apoptosis induction with imatinib.
T-cell Acute Lymphoblastic Leukemia (T-ALL)KE-37, MOLT-4, LOUCY, CCRF-CEMReduced cell viability in a time- and dose-dependent manner; induced apoptosis.
Chronic Lymphocytic Leukemia (CLL)Primary CLL cellsInduced significant apoptosis; decreased Mcl-1 levels.
Myelodysplastic Syndrome (MDS)SKM-1Time- and dose-dependent inhibition of cell viability.

The anti-cancer activity of homoharringtonine extends to various solid tumor models in vitro.

Colorectal Carcinoma: In LoVo and SW480 colorectal cancer cells, HHT was found to inhibit cell proliferation, migration, and invasion, while promoting apoptosis.

Hepatocellular Carcinoma: Homoharringtonine has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cell lines, including HepG2, Huh7, SMMC-7721, and MHCC-97H, by suppressing cell proliferation and colony formation. It also repressed cell invasion and migration in these cell lines.

Lung Cancer: In non-small-cell lung cancer (NSCLC) cells, HHT has been observed to inhibit cell proliferation and colony formation, and promote apoptosis. It significantly inhibited the proliferation and migration of lung cancer cells with high expression of TMEM16A.

Renal Cell Carcinoma: A high-throughput screening identified homoharringtonine as a synthetic lethal agent in clear-cell renal cell carcinoma (ccRCC) cells with von Hippel-Lindau (VHL) gene mutations. HHT was found to induce apoptosis in VHL-mutant ccRCC cells, but not in cells where VHL was reconstituted.

Breast Cancer: Homoharringtonine has been shown to inhibit the in vitro growth of triple-negative breast cancer (TNBC) cell lines, including CAL-51, MDA-MB-157, MDA-MB-231, and MDA-MB-468, by more than 80%. In MCF-7 breast cancer cells, HHT significantly inhibited cancer cell growth and induced apoptosis.

Tumor ModelCell LinesKey Findings
Colorectal CarcinomaLoVo, SW480Inhibited cell proliferation, migration, and invasion; promoted apoptosis.
Hepatocellular CarcinomaHepG2, Huh7, SMMC-7721, MHCC-97HInhibited cell growth, proliferation, and colony formation; repressed cell invasion and migration.
Lung CancerNSCLC cell linesInhibited cell proliferation and colony formation; promoted apoptosis.
Renal Cell CarcinomaVHL-mutant ccRCC cellsInduced apoptosis in VHL-mutant cells (synthetic lethality).
Breast CancerCAL-51, MDA-MB-157, MDA-MB-231, MDA-MB-468, MCF-7Inhibited in vitro growth by over 80% in TNBC cells; inhibited growth and induced apoptosis in MCF-7 cells.

In addition to its cytotoxic effects, homoharringtonine has been shown to induce differentiation in certain cancer cell lines. In human acute myeloid leukemia, HHT treatment has been observed to promote myeloid differentiation. aacrjournals.orgnih.gov Furthermore, in vitro studies have demonstrated that HHT possesses differentiating activity in leukemic cells.

In Vivo Animal Models

The in vitro efficacy of homoharringtonine in hematological malignancies has been corroborated by in vivo studies using xenograft models. In models of acute myeloid leukemia, HHT treatment significantly inhibits disease progression and substantially prolongs the survival of mice bearing either murine or human AML. aacrjournals.orgnih.gov Similarly, in patient-derived T-ALL xenograft models, HHT induced significantly longer survival.

Homoharringtonine has also demonstrated anti-tumor activity in various murine models of solid tumors.

Colorectal Carcinoma: In a xenograft mouse model of colorectal cancer, HHT treatment significantly slowed tumor growth.

Hepatocellular Carcinoma: The tumor-inhibitory effect of HHT was confirmed in in vivo models of hepatocellular carcinoma.

Lung Cancer: In vivo experiments have shown that HHT inhibited the growth of lung tumors in mice.

Breast Cancer: In a study on triple-negative breast cancer, the in vivo growth of the MDA-MB-231 cell line was inhibited by 36.5% in mice. Another study found that HHT was capable of inhibiting the tumor growth of MCF-7 breast cancer cells in vivo.

RIF-1 Murine Tumor Growth Delay Model: The efficacy of various formulations of homoharringtonine was evaluated using the RIF-1 murine tumor growth delay model. The study reported that HHT formulations were active in this model. aacrjournals.org

Model TypeCancer TypeKey Findings
Xenograft Models of Hematological MalignanciesAcute Myeloid Leukemia (AML)Significantly inhibited disease progression and prolonged survival.
T-cell Acute Lymphoblastic Leukemia (T-ALL)Induced significantly longer survival in patient-derived xenografts.
Murine Models of Solid TumorsColorectal CarcinomaSignificantly slowed tumor growth in a xenograft model.
Hepatocellular CarcinomaConfirmed tumor-inhibitory effect.
Lung CancerInhibited the growth of lung tumors in mice.
Breast CancerInhibited tumor growth of MDA-MB-231 and MCF-7 cells.
RIF-1 Murine Tumor Growth Delay ModelDemonstrated anti-tumor activity.

Assessment of Tumor Growth Inhibition and Disease Progression

Preclinical studies utilizing various cancer models have consistently demonstrated the potent anti-tumor activity of Homoharringtonine (S) (HHT), showcasing its ability to inhibit tumor growth and impede disease progression. In vivo experiments, particularly those involving xenograft mouse models, have provided substantial evidence of HHT's efficacy across a range of solid tumors and hematological malignancies.

In a xenograft model of colorectal cancer (CRC), treatment with HHT resulted in a significant deceleration of tumor growth. nih.gov The tumor weight in HHT-treated mice was markedly decreased compared to the control group. nih.gov Immunohistochemical analysis of these tumors revealed a decrease in the expression of proliferation markers Ki-67 and PCNA, confirming the inhibitory effect of HHT on CRC cell proliferation in vivo. nih.gov

Similarly, in hepatocellular carcinoma (HCC) xenograft models, HHT treatment significantly inhibited tumor growth, leading to decreased tumor volume and weight. frontiersin.org Studies in breast cancer have also validated these findings. In a xenograft model using MCF-7 breast cancer cells, HHT treatment led to significantly smaller and lighter tumors compared to the control group. ijbs.com This was accompanied by increased expression of pro-apoptotic proteins like caspase-3 and Bax, and decreased expression of the anti-apoptotic protein Bcl-2 and the proliferation marker Ki-67 within the tumor tissue. ijbs.com

The efficacy of HHT has also been observed in pancreatic cancer models. In a subcutaneous xenograft model using MIAPACa-2 pancreatic cancer cells, HHT markedly suppressed tumor growth. nih.gov The inhibitory effect of HHT on tumor growth was found to be significantly greater than that of another investigational agent, KRIBB11. nih.gov Further studies in pancreatic cancer models showed that HHT inhibits the proliferation of tumor cells in vivo, leading to a reduction in tumor mass. researchgate.net

Beyond solid tumors, HHT has shown profound effects on the progression of hematological malignancies. In mouse models of acute myeloid leukemia (AML), HHT significantly inhibits disease progression and substantially prolongs the survival of mice bearing either murine or human AML cells. aacrjournals.org

Cancer TypeModelKey FindingsReference
Colorectal CancerXenograft Mouse ModelSignificantly slowed tumor growth and decreased tumor weight. Reduced expression of Ki-67 and PCNA proliferation markers. nih.gov
Hepatocellular CarcinomaXenograft ModelSignificantly inhibited tumor growth, resulting in decreased tumor volume and weight. frontiersin.org
Breast CancerMCF-7 Xenograft Mouse ModelSignificantly lower tumor volume and weight. Increased caspase-3 and Bax; decreased Bcl-2 and Ki-67. ijbs.com
Pancreatic CancerMIAPACa-2 Xenograft ModelMarkedly suppressed pancreatic tumor growth; significantly greater inhibition compared to KRIBB11. nih.gov
Acute Myeloid Leukemia (AML)Murine and Human AML Mouse ModelsSignificantly inhibited disease progression and substantially prolonged survival. aacrjournals.org

Combinatorial Preclinical Strategies

To enhance the therapeutic potential of Homoharringtonine (S), extensive preclinical research has focused on its combination with other anti-cancer agents. These studies have revealed synergistic interactions that lead to superior anti-tumor effects compared to monotherapy.

Synergy with Targeted Agents (e.g., Venetoclax/ABT-199, Tyrosine Kinase Inhibitors, BCL-2 Inhibitors, Imatinib, IPI504, Abivertinib)

The combination of HHT with targeted therapies has shown significant promise, particularly in hematological malignancies. A strong synergistic effect has been observed when HHT is combined with the BCL-2 inhibitor Venetoclax (VEN, also known as ABT-199) in models of early T cell precursor acute lymphoblastic leukemia (ETP-ALL). cell.comnih.gov This combination concurrently downregulates the key anti-apoptotic protein MCL-1, leading to enhanced apoptosis. cell.comnih.gov Similar synergistic lethality was seen in AML models when HHT was combined with another novel BCL-2 inhibitor, APG-2575. nih.govnih.gov The mechanism involves HHT-promoting the degradation of MCL-1, which is a known resistance factor for BCL-2 inhibitors. nih.govnih.gov The combination of HHT and ABT-199 also showed a clear synergistic anti-AML effect in vivo. nih.gov

Preclinical studies have also demonstrated a synergistic effect between HHT and the tyrosine kinase inhibitor (TKI) Imatinib. nih.gov This combination has been explored as a strategy to overcome resistance and improve outcomes in chronic myeloid leukemia (CML). nih.gov In AML with FLT3-ITD mutations, HHT shows potent synergy with the heat shock protein 90 (HSP90) inhibitor IPI504. nih.govnih.gov This combination leads to a prominent reduction of total and phosphorylated FLT3 and its downstream signaling molecules, resulting in apoptosis and cell cycle arrest. nih.govnih.gov In vivo, the HHT and IPI504 combination resulted in less engraftment of leukemia cells and slower disease progression in xenograft models. nih.gov

Furthermore, in vitro and in vivo data have revealed synergistic activity between HHT and Abivertinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, in treating AML cells both with and without FLT3-ITD mutations. nih.gov

Targeted AgentCancer TypeKey Findings of CombinationReference
Venetoclax (ABT-199)ETP-ALL, AMLStrong synergistic activity both in vitro and in vivo. Concurrently downregulates MCL-1 to enhance apoptosis. cell.comnih.govnih.gov
APG-2575 (BCL-2 Inhibitor)AMLSynergistically inhibited AML cell growth and engraftment. HHT promoted degradation of MCL-1. nih.govnih.gov
Imatinib (Tyrosine Kinase Inhibitor)CMLPreclinical studies have shown a synergistic effect. nih.gov
IPI504 (HSP90 Inhibitor)FLT3-ITD AMLRemarkable synergistic anti-leukemia action in vitro and in vivo. Synergistically inhibited FLT3 protein and downstream signaling. nih.govnih.gov
Abivertinib (BTK Inhibitor)AMLSynergistic activity in vitro and in vivo in AML cells with or without FLT3-ITD mutations. nih.gov

Combination with Chemotherapeutic Agents (e.g., Cytarabine, Paclitaxel)

HHT also enhances the efficacy of conventional chemotherapeutic agents. In AML, HHT acts synergistically with Cytarabine (Ara-C) to induce apoptosis. nih.gov The optimal ratio for this synergistic lethality in AML cells was determined to be 1:4 (HHT:Ara-C). nih.gov In vivo, the combination of HHT and Ara-C significantly inhibited leukemia cell growth in xenografts and prolonged survival. nih.gov The underlying mechanism involves HHT enhancing Ara-C's activation of the p38 MAPK signaling pathway, which helps overcome tolerance to cytarabine-induced apoptosis. nih.gov

In the context of solid tumors, a strong synergy has been observed between HHT and Paclitaxel in triple-negative breast cancer (TNBC) cell lines. nih.gov This combination demonstrated high cytotoxicity towards TNBC cells at lower concentrations than when either drug was used alone, suggesting a potential for more effective and less toxic treatment regimens. nih.gov

Chemotherapeutic AgentCancer TypeKey Findings of CombinationReference
Cytarabine (Ara-C)AMLSynergistically induces apoptosis in vitro and prolongs survival in xenografts. Optimal synergistic ratio is 1:4 (HHT:Ara-C). nih.gov
PaclitaxelTriple-Negative Breast Cancer (TNBC)Strong synergy observed, with high cytotoxicity towards TNBC cells at lower drug concentrations. nih.gov

Combined Modalities with Other Therapies (e.g., TRAIL)

Beyond combination with other drugs, HHT has been shown to sensitize cancer cells to other therapeutic modalities. One notable example is its interaction with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a naturally occurring cytokine that can induce apoptosis in cancer cells. Many tumor cells, however, are resistant to TRAIL. Preclinical studies have shown that HHT is an efficient sensitizer for TRAIL-induced cell death in multiple human cancer cell lines. nih.gov Specifically, HHT sensitizes tumor cells to a form of programmed cell death known as necroptosis, which occurs via the RIPK1/RIPK3/MLKL signaling pathway. nih.gov This suggests that HHT could be a promising agent to overcome TRAIL resistance in cancer therapy. nih.gov

Other TherapyCancer TypeKey Findings of CombinationReference
TRAILVarious Human CancersHHT efficiently sensitizes multiple human cancer cell lines to TRAIL-induced necroptosis. nih.gov

Drug Resistance Mechanisms to Homoharringtonine S

Intrinsic and Acquired Resistance Phenotypes

Resistance to Homoharringtonine (B1673347) (S) can be categorized into two main phenotypes: intrinsic and acquired. encyclopedia.pub Intrinsic resistance refers to the inherent non-responsiveness of some cancer cells to HHT even before treatment initiation. encyclopedia.pub This can be due to pre-existing cellular characteristics that confer a survival advantage in the presence of the drug. For instance, certain acute myeloid leukemia (AML) cell lines, such as THP-1 and KG-1, exhibit innate resistance to HHT. nih.gov

Acquired resistance, on the other hand, develops in cancer cells after exposure to the drug. encyclopedia.pub This is a common phenomenon where initially sensitive tumors evolve and become refractory to treatment over time. nih.gov In preclinical studies, acquired resistance has been modeled by culturing HHT-sensitive AML cell lines, like MV4-11 and MOLM-13, with gradually increasing concentrations of the drug. This process leads to the selection and expansion of resistant cell populations. nih.gov These acquired resistant cells often exhibit a decreased growth rate and a delay in the cell cycle, particularly a delay in the G0/G1 phase and a decrease in the S phase, as a biological adaptation to the drug's cytotoxic effects. nih.gov

Role of Efflux Transporters (e.g., P-glycoprotein/MDR1)

A primary mechanism contributing to both intrinsic and acquired resistance to a wide array of chemotherapeutic agents, including Homoharringtonine, is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov Among these, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), plays a pivotal role. nih.govmdpi.com P-gp functions as an energy-dependent efflux pump, actively transporting cytotoxic drugs out of the cancer cell, thereby reducing the intracellular drug concentration to sub-lethal levels. mdpi.comjournaljpri.com

Studies have demonstrated a direct correlation between the level of P-gp expression and the degree of resistance to HHT. In HHT-resistant neuroblastoma and AML cell lines, a significant increase in P-gp expression has been observed. nih.govnih.gov For example, Western blot analysis of HHT-resistant neuroblastoma cells revealed a 29-fold elevation in P-glycoprotein levels compared to the sensitive parental cells. nih.gov This overexpression leads to a markedly lower intracellular accumulation of HHT in resistant cells. nih.gov The increased expression of P-gp is considered a major contributor to the multidrug resistance (MDR) phenotype, where cells become cross-resistant to other structurally and functionally unrelated anticancer drugs. nih.govnih.gov

Alterations in Cellular Signaling Pathways and Protein Expression

Resistance to Homoharringtonine is also mediated by complex alterations in intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. One of the key pathways implicated is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth and survival. frontiersin.orgtandfonline.com HHT has been shown to exert its anticancer effects in part by inhibiting this pathway; consequently, the reactivation or sustained activation of PI3K/AKT/mTOR signaling can contribute to drug resistance. frontiersin.orgtandfonline.com

Furthermore, HHT is known to induce apoptosis by modulating the expression of apoptosis-related proteins. It can downregulate anti-apoptotic proteins such as Mcl-1 and cFLIP and activate pro-apoptotic signaling through pathways involving JNK and p38. nih.govfrontiersin.org In resistant cells, these apoptotic pathways may be dysregulated. For instance, the Bcl-6/p53 pathway has been identified as a mediator of HHT's effects in imatinib-resistant chronic myeloid leukemia (CML) cells, suggesting that alterations in this pathway could confer resistance. nih.gov HHT can also induce cell cycle arrest, and changes in the expression of key cell cycle regulators like cyclin E1/CDK2 have been observed. frontiersin.org

The table below summarizes key signaling pathways and protein alterations involved in HHT resistance.

Pathway/Protein FamilySpecific ComponentsRole in Resistance
Efflux Pumps P-glycoprotein (MDR1)Increased expression leads to active drug efflux and reduced intracellular HHT concentration. nih.govnih.gov
Survival Signaling PI3K/AKT/mTORSustained activation promotes cell survival and proliferation, counteracting HHT's inhibitory effects. frontiersin.orgtandfonline.com
Apoptosis Regulation Bcl-6/p53, Mcl-1, cFLIP, JNK, p38Dysregulation of these pathways can prevent HHT-induced apoptosis. nih.govfrontiersin.orgnih.gov
Cell Cycle Control Cyclin E1/CDK2, ATM/Chk2/p53Alterations can lead to bypassing HHT-induced cell cycle arrest. frontiersin.org
G-protein Coupled Receptor Signaling CALCRL, GNAI1Upregulation is associated with HHT resistance in AML. nih.govresearchgate.net

Genomic and Transcriptomic Changes Associated with Resistance (e.g., G-protein coupled receptor (GPR) signaling, CALCRL, GNAI1)

Genome-wide transcriptomic analyses, such as RNA-sequencing, have been instrumental in identifying specific gene expression changes associated with the development of Homoharringtonine resistance. nih.govmdpi.com A significant finding from these studies is the dysregulation of G-protein coupled receptor (GPR) signaling pathways in HHT-resistant AML cells. nih.gov GPRs constitute a large family of transmembrane receptors that play crucial roles in various cellular processes, and their aberrant function has been linked to cancer. nih.govmdpi.com

Specifically, transcriptomic profiling of HHT-resistant AML cell lines revealed the upregulation of several genes within the GPR family. nih.gov Among these, Calcitonin Receptor-Like (CALCRL) and G Protein Subunit Alpha I1 (GNAI1) have been identified as key players that may mediate HHT resistance. nih.govresearchgate.net Both CALCRL and GNAI1 were found to have higher expression levels in innately resistant AML cells and were also stimulated in cell lines with acquired HHT resistance. nih.gov High expression of CALCRL has been independently associated with a poor prognosis and increased chemotherapy resistance in AML, in part by protecting cells from apoptosis induced by cytostatic drugs. nih.govmdpi.com The positive correlation observed between CALCRL and GNAI1 expression suggests a potential interaction in mediating resistance. nih.gov These findings highlight that changes at the transcriptomic level, particularly in GPR signaling, are a critical mechanism of HHT resistance. nih.gov

Strategies to Overcome Resistance in Preclinical Settings

Several preclinical strategies are being investigated to circumvent or reverse resistance to Homoharringtonine. A major focus has been on targeting the overexpression of P-glycoprotein. The use of P-gp inhibitors, such as cyclosporine A and dipyridamole, has been shown to modulate acquired resistance in neuroblastoma cells. nih.gov These agents can restore the cytotoxic effects of HHT by blocking the efflux pump, thereby increasing intracellular drug accumulation. nih.gov

Another promising approach is the use of combination therapies. researchgate.net Combining HHT with other anticancer agents can create synergistic effects, targeting multiple pathways and potentially preventing the emergence of resistant clones. researchgate.net For example, combining HHT with drugs that inhibit survival pathways, like the PI3K/AKT pathway, could enhance its efficacy. tandfonline.commdpi.com

Furthermore, novel mechanisms of HHT action are being explored as potential avenues to overcome resistance. Recent research has identified that HHT can inhibit mitochondrial complex I, a component of the oxidative phosphorylation pathway. nih.gov This novel mechanism is particularly effective against CML cells with the T315I mutation, which confers resistance to many tyrosine kinase inhibitors. nih.gov Targeting cellular metabolism through mitochondrial inhibition represents a new strategy to overcome resistance. nih.gov Additionally, the development of novel drug delivery systems, such as nanoparticle formulations, aims to improve the therapeutic efficacy of HHT and reduce toxicity, which may also help in overcoming resistance mechanisms. researchgate.net

The table below outlines preclinical strategies to overcome HHT resistance.

StrategyApproachMechanism of Action
P-gp Inhibition Co-administration with P-gp inhibitors (e.g., cyclosporine A, dipyridamole)Blocks the efflux of HHT, increasing its intracellular concentration and restoring cytotoxicity. nih.gov
Combination Therapy Use of HHT with other anticancer agentsTargets multiple oncogenic pathways simultaneously to enhance cell killing and prevent the development of resistance. researchgate.net
Targeting Novel Mechanisms Exploiting HHT's inhibition of mitochondrial complex IInduces metabolic stress and cell death, offering an alternative therapeutic strategy, especially in resistant CML. nih.gov
Novel Drug Delivery Encapsulation of HHT in nanoparticlesEnhances drug delivery to tumor cells, improves bioavailability, and can help bypass efflux pump-mediated resistance. researchgate.net

Pharmacokinetic and Pharmacodynamic Research of Homoharringtonine S

Absorption and Distribution Studies in Preclinical Models

Preclinical studies in various animal models have been conducted to characterize the absorption and distribution of Homoharringtonine (B1673347) (HHT). Following subcutaneous administration, the time to reach maximum plasma concentration is approximately 30 minutes. drugbank.comunict.it In dogs receiving intravenous HHT, the compound exhibited a triphasic disappearance from plasma, with an initial half-life of 9.4 ± 4.2 minutes, an intermediary half-life of 1.4 ± 0.5 hours, and a terminal half-life of 40.6 ± 4.6 hours. researchgate.net The steady-state volume of distribution has been reported to be 141 ± 93.4 L, indicating extensive tissue distribution. drugbank.com Plasma protein binding of HHT is 50% or less. drugbank.comunict.it

Distribution studies in dogs using radiolabeled HHT showed that 5 hours after intravenous infusion, the highest concentrations of radioactivity were found in the liver (7.4% of total radioactivity), followed by the small intestine (2.5%) and stomach (1%). fda.gov

Pharmacokinetic parameters were also evaluated in mice after a single oral gavage dose. The time to reach maximum concentration (Cmax) was 10 minutes for doses of 0.4 mg/kg and 0.7 mg/kg, but increased to 1.5 hours at a higher dose of 2 mg/kg. oncotarget.com The terminal half-life also increased with the dose. oncotarget.com

Table 1: Pharmacokinetic Parameters of Homoharringtonine in Murine Models (Oral Gavage)

Dose (mg/kg) Cmax (nM) Tmax (hours) AUC (nM*h) Terminal t1/2 (hours)
0.4 55.4 0.17 103 1.86
0.7 101 0.17 283 2.80
2.0 225 1.50 973 3.32

Data sourced from a study on VHL-deficient renal cell carcinoma tumorgraft models. oncotarget.com

Metabolism Pathways and Metabolite Identification (e.g., 4'-DMHHT by plasma esterase hydrolysis)

Homoharringtonine undergoes limited hepatic metabolism. drugbank.comunict.it The primary metabolic pathway is hydrolysis by plasma esterases, leading to the formation of its main metabolite, 4'-desmethylhomoharringtonine (4'-DMHHT). drugbank.comunict.itresearchgate.net This hydrolysis is primarily mediated by plasma esterases rather than liver enzymes. researchgate.net Carboxylesterases (CEs) are enzymes responsible for the hydrolysis of various ester-containing compounds. nih.gov In humans, two main carboxylesterases have been identified, hCE1 and hiCE (CES2), with hiCE being more efficient at hydrolyzing bulkier esters. nih.gov Plasma esterases, also known as butyrylcholinesterase or pseudocholinesterase, are found in plasma as well as various tissues and are responsible for the metabolism of several drugs. ld99.com

Elimination Characteristics in Preclinical Models

The primary route of elimination for homoharringtonine is not yet fully known. drugbank.comunict.it However, studies indicate that renal elimination accounts for less than 15% of the drug's clearance. drugbank.comunict.it Following subcutaneous administration, HHT has a half-life of about 6 hours. drugbank.com In dogs, unchanged HHT disappeared from plasma in a triphasic manner with a terminal half-life of 40.6 ± 4.6 hours. researchgate.net The plasma clearance in dogs was determined to be 114.0 ± 20 ml/h/kg. researchgate.net In mice receiving oral HHT, the terminal half-life was dose-dependent, increasing from 1.86 hours at 0.4 mg/kg to 3.32 hours at 2 mg/kg. oncotarget.com

Preclinical Bioavailability Enhancement Strategies

Low bioavailability is a challenge for the clinical use of HHT. nih.govresearchgate.net To address this, various strategies are being explored in preclinical settings to improve its pharmacokinetic profile. nih.govresearchgate.net

Novel Formulations for Improved Pharmacokinetics (e.g., Oral, Subcutaneous in murine models)

Developing novel formulations is a key strategy to enhance the bioavailability and therapeutic efficacy of HHT. nih.govresearchgate.net Preclinical studies often favor oral administration as it is less invasive and mimics the desired clinical route. mdpi.com However, for compounds with challenging oral pharmacokinetics, alternative routes like subcutaneous administration are explored. mdpi.comresearchgate.net In murine models, subcutaneous injection of HHT has been utilized in xenograft studies. medchemexpress.com For instance, an oil-based formulation for subcutaneous delivery can create a depot effect, leading to an extended half-life and prolonged systemic exposure. mdpi.com Pharmacokinetic studies in mice have evaluated oral gavage administration to determine parameters like Cmax and half-life at different doses. oncotarget.com These studies are crucial for optimizing dosage forms for further preclinical and clinical development. curtiscoulter.com

Drug Delivery Systems (e.g., Nanoparticles, Liposomes)

Drug delivery systems such as nanoparticles and liposomes are being investigated to improve the delivery and efficacy of HHT. nih.govresearchgate.netresearchgate.net Liposomal formulations, particularly long-circulating PEGylated liposomes, have shown promise in preclinical studies. nih.govseu.edu.cnnih.gov These liposomes can encapsulate HHT, potentially altering its pharmacokinetics, increasing circulation time, and enhancing drug delivery to target tissues. seu.edu.cn

In one study, HHT-loaded PEGylated liposomes with a mean diameter of approximately 75.6 nm were developed. seu.edu.cn These liposomes demonstrated an increased plasma concentration and prolonged blood circulation time in pharmacokinetic experiments. seu.edu.cn Another study focused on high-proportion PEGylated long-circulating HHT liposomes for treating multiple myeloma in murine models, showing their potential to inhibit tumor cells both in vitro and in vivo. nih.govnih.gov Nanoparticle-based delivery systems are also being explored to enhance the therapeutic effect of HHT in conditions like acute myeloid leukemia. tandfonline.com These advanced delivery systems aim to improve bioavailability, enhance targeting, and reduce toxicity to normal cells. nih.govresearchgate.net

Table 2: Characteristics of a Preclinical HHT-Loaded PEGylated Liposome Formulation

Characteristic Value
Mean Diameter 75.6 ± 3.2 nm
Zeta Potential -16.9 ± 2.5 mV
Entrapment Efficiency 69.5 ± 1.7%

Data sourced from a study on the preparation and in vivo safety evaluations of antileukemic homoharringtonine-loaded PEGylated liposomes. seu.edu.cn

Preclinical Pharmacodynamic Markers of Response

The pharmacodynamics of homoharringtonine are not fully understood, but it is known to inhibit protein synthesis, which leads to its antineoplastic activity. drugbank.comunict.it Preclinical studies have identified several pharmacodynamic markers that indicate a response to HHT treatment.

A key mechanism of HHT is the downregulation of the anti-apoptotic protein Mcl-1. ashpublications.orgnih.gov In chronic lymphocytic leukemia (CLL) cells, HHT treatment leads to a time- and concentration-dependent decrease in Mcl-1 protein levels, inducing apoptosis. ashpublications.orgnih.gov This effect is due to the inhibition of protein synthesis, as HHT does not decrease Mcl-1 mRNA levels. nih.gov

In acute myeloid leukemia (AML) models, HHT has been shown to inhibit the expression of TET1, a methylcytosine dioxygenase, leading to a reduction in global 5-hydroxymethylcytosine (B124674) (5hmC) levels. haematologica.org This suggests an epigenetic mechanism of action. HHT also potently inhibits cell growth, promotes cell cycle arrest, and induces apoptosis and differentiation in human AML cell lines. haematologica.org In colorectal cancer models, HHT has been shown to inactivate the PI3K/AKT/mTOR signaling pathway. nih.gov

In preclinical models of allergic inflammation, HHT inhibited the expression of Th1/Th2 cytokines. frontiersin.org In murine lung tumor models, HHT treatment led to a decrease in interleukin-12 (B1171171) production in splenocytes and an increase in the expression of CD80, CD86, and CD69 on B220+ B cells, suggesting immunomodulatory effects. nih.gov The exploration of such pharmacodynamic markers is crucial for understanding the therapeutic effects of HHT and for designing effective treatment strategies. clinicaltrials.gov

Analogues and Derivatives of Homoharringtonine S

Structural Modifications for Enhanced Efficacy and Reduced Toxicity

Homoharringtonine (B1673347) (HHT), a natural alkaloid, has demonstrated notable efficacy in treating hematological malignancies. nih.govresearchgate.net However, challenges such as low bioavailability and potential side effects have spurred research into its structural modification. nih.govresearchgate.net The goal of these modifications is to enhance its antitumor effects while mitigating toxicity. nih.gov

Chemical modification strategies are being explored to not only improve the in vivo bioavailability of HHT but also to enhance its targeting capabilities, thereby reducing its toxic effects on normal cells. nih.govresearchgate.net These efforts are part of a broader strategy to optimize the therapeutic potential of HHT. nih.gov By altering the molecular structure of HHT, researchers aim to develop derivatives with a better therapeutic window. nih.govresearchgate.net

One approach involves creating semi-synthetic analogues. newdrugapprovals.org For instance, omacetaxine mepesuccinate is a semi-synthetic form of HHT. oncotarget.commdpi.com Such modifications can lead to compounds with improved properties, including metabolic stability and water solubility, which can alleviate issues like hypersensitivity reactions in patients. frontiersin.org The development of new derivatives that can bypass multidrug resistance is also a key area of interest, as this could broaden the spectrum of HHT's antitumor activity and improve its safety profile. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as homoharringtonine, relates to its biological activity. gardp.org These studies involve making systematic modifications to a molecule's structure and then assessing how these changes affect its biological functions, including potency, selectivity, and safety. oncodesign-services.com By analyzing the results of these modifications, medicinal chemists can identify the key structural features responsible for a compound's therapeutic effects and design new molecules with enhanced properties. gardp.org

For homoharringtonine and its analogues, SAR studies are crucial for guiding the development of new derivatives with improved efficacy and reduced toxicity. gardp.orgoncodesign-services.com These investigations help to pinpoint which parts of the molecule are essential for its anticancer activity and which can be modified to improve its pharmacological profile. gardp.org This knowledge allows for the rational design of new compounds that may have a better therapeutic index than the parent compound. oncodesign-services.com

The insights gained from SAR studies can accelerate the drug discovery process by providing valuable data for developing computational models that can predict the activity of novel compounds. oncodesign-services.com This predictive capability helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the search for more effective and safer anticancer drugs. oncodesign-services.comresearchgate.net

Development and Characterization of Novel Semi-synthetic Analogues

The development of novel semi-synthetic analogues of homoharringtonine (HHT) is a key strategy to overcome the limitations of the natural product, such as its low concentration in natural sources. newdrugapprovals.org Cephalotaxine (B1668394), a related but inactive alkaloid, is much more abundant and serves as a precursor for the semi-synthesis of HHT and its derivatives. newdrugapprovals.orgmdpi.com This process significantly increases the availability of these compounds for research and clinical use. newdrugapprovals.org

Omacetaxine mepesuccinate, also known as semi-synthetic homoharringtonine (ssHHT), is a prominent example of such an analogue. mdpi.comfrontiersin.orgnih.gov It is produced through an esterification reaction with cephalotaxine. mdpi.com The development of ssHHT has been driven by the need for a more reliable and scalable source of the drug. newdrugapprovals.orgmdpi.com

Researchers are actively investigating improved methods for the semi-synthesis of HHT to make the process more efficient. mdpi.com Beyond just replicating the natural compound, a major focus is on creating novel analogues with enhanced properties. mdpi.com The goal is to develop derivatives that not only retain the potent anticancer activity of HHT but also exhibit improved metabolic stability and bioavailability. mdpi.com These efforts are paving the way for a new generation of HHT-based therapies with a potentially broader range of applications in cancer treatment. mdpi.com

Preclinical Evaluation of Derivatives

The preclinical evaluation of homoharringtonine (HHT) derivatives is a critical step in assessing their potential as anticancer agents before they can be considered for human trials. These studies involve testing the compounds in various in vitro and in vivo models to determine their efficacy and to understand their mechanisms of action.

One such derivative, BS-HH-002.SA, has shown promising results in preclinical characterization. aacrjournals.org In studies using a murine model of polycythemia vera, treatment with BS-HH-002.SA demonstrated a significant inhibitory effect on the disease-associated increases in reticulocytes, hematocrit, and splenomegaly, as well as on red and white blood cell and platelet counts. aacrjournals.org Histological analysis further revealed that this derivative inhibited extramedullary hematopoiesis in the spleen and decreased cellularity in the bone marrow, with a more pronounced effect on erythroid cells. aacrjournals.org

Furthermore, BS-HH-002.SA has demonstrated potent in vitro and in vivo efficacy in models of pancreatic and non-small cell lung cancer. aacrjournals.org Its mechanism of action appears to involve the inhibition of STAT3 phosphorylation and the reduction of anti-apoptotic proteins like Mcl-1. aacrjournals.org

Preclinical studies have also been instrumental in establishing the activity of HHT in various cancer models, including those for acute myeloid leukemia and VHL-mutant clear cell renal cell carcinoma. researchgate.net These evaluations provide the necessary proof-of-principle for the clinical potential of HHT and its derivatives. oncotarget.com The data gathered from these preclinical models, such as tumorgrafts that closely mimic human tumors, are crucial for identifying which patient populations are most likely to benefit from these treatments. oncotarget.com

Table of Research Findings for Homoharringtonine Derivatives

DerivativeCancer ModelKey Findings
BS-HH-002.SAPolycythemia Vera (murine model)Significant inhibition of increased reticulocytes, hematocrit, and splenomegaly. aacrjournals.org Decreased bone marrow cellularity with a predominant effect on erythroid cells. aacrjournals.org
BS-HH-002.SAPancreatic Cancer (KP-4 cell line)Potent in vitro and in vivo efficacy. aacrjournals.org Inhibited STAT3 phosphorylation and reduced Mcl-1 protein levels. aacrjournals.org
BS-HH-002.SANon-Small Cell Lung Cancer (NCI-H1975)Potent in vitro and in vivo efficacy. aacrjournals.org Inhibited STAT3 phosphorylation and reduced Mcl-1 protein levels. aacrjournals.org
HomoharringtonineVHL-deficient Renal Cell Carcinoma (tumorgraft model)Inhibited tumor growth in 30% of VHL-mutant tumorgraft lines. oncotarget.com

Emerging Research Areas for Homoharringtonine S

Immunomodulatory Activities and Mechanisms

Homoharringtonine (B1673347) (S) demonstrates significant immunomodulatory effects by influencing various immune mediators and cellular functions. nih.gov Research indicates that HHT can modulate the activity of key transcription factors such as STAT3, NF-κB, and NRF2, which are crucial in regulating signaling pathways for pro-inflammatory cytokines and growth factors. nih.gov By inhibiting the phosphorylation and nuclear translocation of STAT3, HHT can block cell growth and metastasis. nih.gov This action also leads to a reduction in the expression of anti-apoptotic genes regulated by STAT3, including Bcl-2 and Mcl-1, thereby affecting the survival of cancer cells. nih.gov

Furthermore, several studies have shown that HHT and its derivatives can induce apoptosis and growth arrest in multiple myeloma cells. tandfonline.comtandfonline.com Omacetaxine, a semi-synthetic form of HHT, functions by binding to the ribosomal A-site, which blocks the initial extension of protein synthesis and downregulates anti-apoptotic oncoproteins like Mcl-1 and c-MYC. tandfonline.comtandfonline.com The anticancer effects of natural compounds like HHT are often mediated through mechanisms that include the modulation of the immune system. mdpi.com

Antiviral Properties and Mechanisms

Homoharringtonine (S) has demonstrated broad-spectrum antiviral activity in both in vitro and in vivo studies. nih.gov It has been found to effectively inhibit the replication of several viruses, including vesicular stomatitis virus (VSV), Newcastle disease virus (NDV), and porcine epidemic diarrhea virus (PEDV) at nanomolar concentrations in cell cultures. nih.gov Animal studies have shown that HHT treatment can significantly reduce viral load and alleviate disease symptoms in animals infected with NDV and PEDV. nih.gov

The antiviral action of HHT is also effective against herpes simplex virus type 1 (HSV-1). nih.gov Additionally, HHT has been shown to significantly reduce the replication of SARS-CoV-2, the virus responsible for COVID-19. frontiersin.org In the context of PEDV, HHT treatment markedly decreased the levels of the viral nucleocapsid protein (PEDV-N), thereby reducing the viral load in infected cells and animals. frontiersin.org High-throughput screening of an FDA-approved chemical library identified HHT as an inhibitor of the rabies virus (RABV), including both laboratory strains and clinical isolates. mdpi.com Mechanistic studies suggest that HHT inhibits the later stages of RABV infection. mdpi.com A proposed mechanism for its broad antiviral activity involves the inhibition of protein synthesis by targeting the elongation phase of eukaryotic translation and by antagonizing the phosphorylation of eukaryotic initiation factor 4E (p-eIF4E), which is crucial for the translation of specific messenger RNAs. nih.govresearchgate.net

Anti-fibrotic Effects and Related Research

Recent research has uncovered the potential of Homoharringtonine (S) in treating fibrotic diseases, particularly pulmonary fibrosis. jbr-pub.org.cnjbr-pub.org.cn In a mouse model of silica-induced pulmonary fibrosis, HHT was shown to attenuate the progression of the disease. jbr-pub.org.cnjbr-pub.org.cn It was observed to reduce the formation of fibrotic nodules and decrease collagen deposition in the lung tissues of mice treated with silica. jbr-pub.org.cn

The anti-fibrotic mechanism of HHT involves the inhibition of fibroblast activation, proliferation, and migration. jbr-pub.org.cn Studies on human lung fibroblasts (MRC-5 cells) demonstrated that HHT significantly inhibited these cellular processes when they were activated by TGF-β1. jbr-pub.org.cn The molecular pathways implicated in these anti-fibrotic effects include the PI3K/AKT/mTOR signaling axis. jbr-pub.org.cn HHT was found to block the phosphorylation of components within this pathway, and the use of a PI3K activator reversed the inhibitory effects of HHT on fibroblast activation and proliferation. jbr-pub.org.cn Furthermore, HHT's effects on silicosis, a form of pulmonary fibrosis, are mediated by promoting the ubiquitination and degradation of the CCR1 protein. jbr-pub.org.cn

Neuroprotective Functions and Mechanistic Investigations

Homoharringtonine (S) has emerged as a compound with significant neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. karger.com In a mouse model of Alzheimer's disease (APP/PS1 mice), chronic administration of HHT was found to suppress impairments in synaptic function and reduce neuroinflammation in the hippocampus. karger.com This was evidenced by an increase in neuronal markers and a decrease in glial markers and pro-inflammatory cytokines. karger.com

The investigation into the molecular mechanisms suggests that the neuroprotective effects of HHT may be mediated through the STAT3 signaling pathway. karger.com Treatment with HHT led to a significant suppression of phosphorylated STAT3 (p-STAT3) levels and an elevation in the expression of SOCS3 in the hippocampus of the APP/PS1 mice. karger.com Some research also points to the role of Heat Shock Factor 1 (HSF1) in neuroprotection. HSF1 can upregulate brain-derived neurotrophic factor (BDNF), which is important for hippocampal plasticity. ijbs.com Although HHT has been shown to suppress HSF1 expression in some cancer cells, the broader implications for neuroprotection are still being explored. ijbs.com

Epigenetic Modulation Mechanisms (e.g., DNA 5-hydroxymethylcytosine)

Homoharringtonine (S) has been shown to modulate the epigenome, particularly in the context of acute myeloid leukemia (AML). nih.govnih.govhaematologica.org A key finding is that HHT treatment dramatically decreases the global abundance of DNA 5-hydroxymethylcytosine (B124674) (5hmC), while not affecting the levels of 5-methylcytosine (B146107) (5mC). nih.govhaematologica.org This reduction in 5hmC is achieved by targeting the SP1/TET1 axis. nih.govnih.gov

The Ten-eleven translocation (TET) proteins, including TET1, are enzymes that convert 5mC to 5hmC. nih.gov HHT inhibits the transcription of TET1, which is mediated by the transcription factor SP1. frontiersin.org This inhibition of the SP1/TET1 pathway leads to a decrease in 5hmC levels. frontiersin.org Further downstream, this epigenetic modulation affects the expression of critical oncogenes. One significant target is FLT3, and the suppression of FLT3 and its downstream targets like MYC contributes to the sensitivity of FLT3-mutated AML cells to HHT. nih.govnih.govhaematologica.org This uncovers a novel mechanism for HHT's anti-leukemic effects, linking it to the suppression of the SP1/TET1/5hmC/FLT3/MYC signaling pathway. nih.govresearchgate.net

Repurposing in Other Disease Models

The established clinical use of Homoharringtonine (S) for certain leukemias has spurred interest in repurposing this drug for other cancers and diseases. researchgate.netnih.gov Its efficacy is being explored in various solid tumors and other conditions.

Neuroblastoma: HHT has been identified as a promising compound for treating neuroblastoma, particularly tumors that are positive for INSM1/N-Myc. nih.gov It inhibits the proliferation of neuroblastoma cells and is more effective in cells with higher levels of INSM1. nih.gov The mechanism involves the suppression of pAKT and the activation of caspase-3-mediated PARP cleavage, leading to apoptosis. nih.gov

Renal Cell Carcinoma: A high-throughput screen identified HHT as a synthetic lethal agent for VHL-deficient clear cell renal cell carcinoma (ccRCC). oncotarget.com It induced apoptosis in VHL-mutant ccRCC cells and inhibited tumor growth in patient-derived tumorgraft models. oncotarget.com

Thyroid Cancer: HHT has shown significant anti-tumor activity in thyroid cancer models by inhibiting cell proliferation, invasion, and migration, and inducing apoptosis. researchgate.net Proteomics analysis revealed that HHT downregulates the expression of the tissue inhibitor of metalloproteinase 1 (TIMP1). researchgate.net

Other Cancers: The therapeutic potential of HHT has also been noted in liver cancer, breast cancer, and familial platelet disorders. jbr-pub.org.cn For instance, it has been shown to inhibit the growth of lung tumors in mice. jbr-pub.org.cn

This strategy of repurposing an existing FDA-approved drug like HHT can accelerate the development of new treatments for a variety of diseases. nih.gov

Interactive Data Tables

Table 1: Research Findings on Homoharringtonine (S) Activities

Research AreaKey FindingsAffected Molecules/PathwaysDisease Model
Immunomodulation Inhibits STAT3 phosphorylation and nuclear translocation; Reduces expression of anti-apoptotic genes. nih.govSTAT3, NF-κB, NRF2, Bcl-2, Mcl-1. nih.govCancer cells
Antiviral Inhibits replication of various RNA and DNA viruses. frontiersin.orgnih.govp-eIF4E, Protein synthesis machinery. nih.govresearchgate.netVSV, NDV, PEDV, SARS-CoV-2, RABV, HSV-1
Anti-fibrosis Attenuates pulmonary fibrosis; Inhibits fibroblast activation, proliferation, and migration. jbr-pub.org.cnjbr-pub.org.cnPI3K/AKT/mTOR, CCR1. jbr-pub.org.cnjbr-pub.org.cnSilica-induced pulmonary fibrosis (mice), Human lung fibroblasts
Neuroprotection Suppresses synaptic impairment and neuroinflammation. karger.comSTAT3, SOCS3. karger.comAlzheimer's disease (APP/PS1 mice)
Epigenetic Modulation Decreases global DNA 5-hydroxymethylcytosine (5hmC) levels. nih.govhaematologica.orgSP1/TET1/5hmC/FLT3/MYC. nih.govnih.govhaematologica.orgAcute Myeloid Leukemia (AML)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Homoharringtonine's cytotoxicity in vitro?

  • Methodological Answer: Use dose-response curves via MTT assays to determine IC50 values. For example, A549 (IC50: 3.7 µM) and H1975 (IC50: 0.7 µM) cells exhibit differential sensitivity, highlighting the need for cell line-specific validation . Complement with trypan blue exclusion assays to quantify viable cells and colony formation assays to evaluate long-term proliferative inhibition .

Q. How does Homoharringtonine inhibit protein synthesis, and what cellular pathways are affected?

  • Methodological Answer: Homoharringtonine binds to the 80S ribosome, blocking translation elongation . Mechanistic studies should include Western blotting to monitor downstream effects, such as STAT3 phosphorylation inhibition and reduced MCL1 expression (anti-apoptotic protein) . Cell cycle analysis via flow cytometry can reveal G1/S or G2/M phase arrest .

Q. What are the standard in vitro models for studying Homoharringtonine's anti-tumor effects?

  • Methodological Answer: Use lung cancer (A549, H1975) and melanoma (A375, B16F10) cell lines for cytotoxicity and apoptosis assays . For mechanistic studies, employ siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., STAT3) and confirm pathway involvement .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines or experimental conditions?

  • Methodological Answer:

  • Factor 1: Cell line heterogeneity (e.g., genetic mutations in H1975 vs. A549). Perform genomic profiling to identify resistance markers.
  • Factor 2: Assay variability. Validate results using orthogonal methods (e.g., ATP-based viability assays alongside MTT) .
  • Factor 3: Time-dependent effects. Conduct time-course experiments (24–72 hours) to capture dynamic responses .

Q. What strategies are effective for designing in vivo studies to evaluate Homoharringtonine's efficacy?

  • Methodological Answer:

  • Model Selection: Use immunodeficient mice xenografted with H1975 or ccRCC tumors. Monitor tumor volume and weight changes .
  • Dosing: Intraperitoneal administration (10 mg/kg, 5×/week for 3 weeks) or oral gavage (0.7 mg/kg, 2×/day for 28 days) .
  • Endpoint Analysis: Quantify STAT3 phosphorylation and apoptosis markers (e.g., cleaved caspase-3) in excised tumors .

Q. How can researchers design Homoharringtonine analogs with improved pharmacokinetic properties?

  • Methodological Answer:

  • Structural Modifications: Focus on the cephalotaxine backbone. Introduce functional groups to enhance solubility (e.g., PEGylation) or reduce off-target effects .
  • Evaluation: Test analogs in vitro for cytotoxicity (MTT) and in vivo for bioavailability (plasma half-life via LC-MS). Compare tumor suppression efficacy to the parent compound .

Q. What integrative approaches can elucidate Homoharringtonine's synergies with other therapies?

  • Methodological Answer:

  • Combination Screening: Use Chou-Talalay’s combination index (CI) method. For example, pair Homoharringtonine with STAT3 inhibitors or chemotherapeutics (e.g., cisplatin) .
  • Mechanistic Validation: Perform RNA-seq to identify co-regulated pathways and validate synergies via siRNA-mediated gene silencing .

Methodological Frameworks

  • Research Question Design: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
  • Data Reproducibility: Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental protocols and supplementary data submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homoharringtonine,(S)
Reactant of Route 2
Reactant of Route 2
Homoharringtonine,(S)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.